H3B-8800
Description
Splicing Inhibitor this compound is an orally bioavailable inhibitor of the splicing factor 3B subunit 1 (SF3B1), with potential antineoplastic activity. Upon administration, this compound binds to and blocks the activity of SF3B1, a core spliceosome protein that is mutated in various cancer cells. This modulates RNA splicing by preventing aberrant mRNA splicing by the spliceosome, blocks RNA mis-splicing, enhances proper RNA splicing and prevents the expression of certain tumor-associated genes. This leads to an induction of apoptosis and prevents tumor cell proliferation. In many cancer cells, core spliceosome proteins, including SF3B1, U2 small nuclear ribonucleoprotein auxiliary factor 1 (U2AF1), serine/arginine-rich splicing factor 2 (SRSF2) and U2 small nuclear ribonucleoprotein auxiliary factor subunit-related protein 2 (ZRSR2), are mutated and aberrantly activated leading to a dysregulation of mRNA splicing.
an orally available small-molecule splicing modulato
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins. |
|---|---|
CAS No. |
1825302-42-8 |
Molecular Formula |
C31H45N3O6 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1 |
InChI Key |
YOIQWBAHJZGRFW-WVRLKXNASA-N |
Isomeric SMILES |
C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C |
Canonical SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H3B-8800; H3B8800; H3B 8800 |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Target of H3B-8800: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-8800 is a potent and orally bioavailable small-molecule modulator of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This document provides an in-depth technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. This compound selectively targets the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to the SF3B1 subunit of this complex, this compound alters the splicing process, leading to the retention of specific introns. This targeted disruption of splicing has shown preferential lethality in cancer cells harboring mutations in spliceosomal genes, making this compound a promising therapeutic agent in oncology.
The Molecular Target: The SF3b Complex
The primary molecular target of this compound is the Splicing Factor 3b (SF3b) complex , a crucial component of the spliceosome.[1][2] The spliceosome is a large and dynamic ribonucleoprotein machine that catalyzes the removal of introns from pre-mRNA, a fundamental step in eukaryotic gene expression. The SF3b complex is an integral part of the U2 snRNP, which recognizes the branch point sequence within the intron, initiating the splicing cascade.
This compound exerts its effects through direct interaction with the SF3B1 subunit of the SF3b complex.[1] It is thought to bind to a site on the SF3b complex that is similar to the binding site of other natural product splicing modulators like pladienolides.[3] This binding event modulates the normal function of the SF3b complex, leading to altered splicing patterns.
Mechanism of Action: Splicing Modulation and Intron Retention
Upon binding to the SF3B1 subunit, this compound modulates the splicing machinery's activity, resulting in the retention of short, GC-rich introns .[1][3] This modulation disrupts the normal recognition of the branch point sequence by the SF3b complex.[3] The consequence of this altered splicing is the accumulation of pre-mRNAs containing these retained introns.
These intron-retained transcripts are often targeted for degradation through the nonsense-mediated decay (NMD) pathway.[3] Crucially, many of the genes whose splicing is affected by this compound encode for other components of the spliceosome itself.[3] Cancer cells with pre-existing mutations in splicing factors are particularly dependent on the remaining wild-type spliceosome components for survival. By further disrupting the production of these essential splicing factors, this compound induces a state of "synthetic lethality," leading to preferential killing of these spliceosome-mutant cancer cells.[1][3]
Quantitative Data
The interaction of this compound with its target and its cellular effects have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound to the SF3b Complex
| SF3b Complex Genotype | IC50 (nM) |
| Wild-Type SF3B1 | 1.4 |
| Mutant SF3B1 (various mutations) | 0.3 - 1.8 |
Data from competitive binding assays.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | SF3B1 Mutation Status | Viability IC50 (nM) |
| Panc05.04 | Pancreatic | Mutant | ~10 |
| Panc10.05 | Pancreatic | Wild-Type | >1000 |
| HAPFII | Pancreatic | Wild-Type | >1000 |
| CFPAC-1 | Pancreatic | Wild-Type | >1000 |
| K562 | Chronic Myeloid Leukemia | Wild-Type | >1000 |
| K562 | Chronic Myeloid Leukemia | K700E Mutant | ~13 |
IC50 values determined after 72 hours of treatment.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.
Scintillation Proximity Assay (SPA) for Binding Affinity
This assay is used to quantify the binding of this compound to the SF3b complex in a competitive format.
-
Principle: SPA beads are coated with a scintillant that emits light when a radiolabeled molecule binds to the bead's surface. A radiolabeled ligand with known affinity for the SF3b complex is used. Unlabeled this compound competes with the radiolabeled ligand for binding to the SF3b complex, which is captured on the beads. The reduction in light signal is proportional to the binding affinity of this compound.
-
Protocol Outline:
-
Preparation of SF3b Complex: The SF3b complex (both wild-type and mutant forms) is purified from cell lysates.
-
Bead Preparation: Streptavidin-coated SPA beads are incubated with a biotinylated antibody specific for a tag on the SF3b complex (e.g., FLAG-tag).
-
Binding Reaction: The antibody-coated beads are incubated with the purified SF3b complex.
-
Competition Assay: A constant concentration of a radiolabeled SF3b binder (e.g., [3H]-pladienolide B) is added to the wells of a microplate containing the SF3b-bound beads.
-
Increasing concentrations of this compound are then added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Detection: The light emitted from the SPA beads is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the radioligand binding against the concentration of this compound.
-
In Vitro Splicing Assay
This assay assesses the direct effect of this compound on the splicing of a pre-mRNA substrate.
-
Principle: A radiolabeled pre-mRNA substrate is incubated with nuclear extract containing the spliceosome machinery in the presence or absence of this compound. The resulting RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) are separated by gel electrophoresis and visualized by autoradiography.
-
Protocol Outline:
-
Preparation of Nuclear Extract: Nuclear extracts are prepared from cultured cells (e.g., HeLa cells) to provide a source of active spliceosomes.
-
Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA substrate (e.g., containing an intron from a known gene) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in a splicing buffer containing ATP and other necessary cofactors.
-
Increasing concentrations of this compound or a vehicle control (DMSO) are added to the reactions.
-
The reactions are incubated at 30°C for a defined period to allow splicing to occur.
-
RNA Extraction: The reactions are stopped, and the RNA is extracted using phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: The RNA products are separated on a denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the pre-mRNA, splicing intermediates, and spliced mRNA are quantified to determine the effect of this compound on splicing efficiency.
-
RNA-Seq and Bioinformatic Analysis of Intron Retention
This method provides a global view of the splicing changes induced by this compound in cells.
-
Principle: Cells are treated with this compound, and their RNA is extracted and sequenced. The sequencing reads are then aligned to a reference genome, and bioinformatic tools are used to identify and quantify intron retention events.
-
Protocol Outline:
-
Cell Treatment: Cancer cell lines (e.g., those with and without SF3B1 mutations) are treated with this compound or a vehicle control for a specified time.
-
RNA Extraction and Library Preparation: Total RNA is extracted from the cells, and mRNA is enriched. RNA-seq libraries are then prepared according to standard protocols.
-
High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome using a splice-aware aligner.
-
Intron Retention Analysis: Specialized bioinformatics tools are used to identify and quantify the number of reads that map to intronic regions, indicating intron retention. The level of intron retention for each intron is compared between this compound-treated and control samples.
-
Differential Splicing Analysis: Statistical analysis is performed to identify introns that are significantly more retained upon this compound treatment.
-
-
Patient-Derived Xenograft (PDX) Models
PDX models are used to evaluate the in vivo efficacy of this compound in a more clinically relevant setting.
-
Principle: Tumor tissue from a cancer patient is implanted into an immunodeficient mouse. Once the tumor is established, the mice are treated with this compound, and the effect on tumor growth is monitored.
-
Protocol Outline:
-
Tumor Implantation: Fresh tumor tissue obtained from a patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null mice).
-
Tumor Growth and Passaging: Once the primary tumor reaches a certain size, it is harvested and can be passaged into subsequent cohorts of mice to expand the model.
-
Treatment: When the tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess the in vivo effects of this compound on splicing and downstream signaling pathways.
-
Signaling Pathways and Experimental Workflows
The modulation of the SF3b complex by this compound initiates a cascade of events that ultimately leads to cancer cell death, particularly in spliceosome-mutant contexts.
This compound Mechanism of Action
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to H3B-8800 as a Modulator of the SF3b Complex
Recurrent mutations in the genes encoding RNA splicing factors are a hallmark of various cancers, particularly hematologic malignancies like myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), as well as certain solid tumors.[1][2] These mutations, commonly found in genes such as SF3B1, U2AF1, and SRSF2, confer an altered function to the spliceosome, the cellular machinery responsible for intron removal from precursor messenger RNA (pre-mRNA).[1][2] Cancer cells harboring these mutations become dependent on the remaining wild-type (WT) spliceosome function for survival, creating a therapeutic vulnerability.[1][2]
This compound is an orally bioavailable small molecule designed to exploit this dependency by modulating the activity of the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2][3] This document provides a detailed overview of this compound, covering its mechanism of action, quantitative preclinical data, key experimental methodologies, and clinical development status.
Core Mechanism of Action
This compound functions by directly binding to the SF3b complex, a critical part of the U2 small nuclear ribonucleoprotein (snRNP) that recognizes the branchpoint sequence during the initial steps of splicing.[1][4][5] The binding site is thought to be similar to that of pladienolides, a class of natural product splicing modulators.[4]
While this compound binds to and modulates both wild-type and mutant SF3b complexes, its cytotoxic effects are preferentially directed towards cancer cells with spliceosome mutations.[1][4][6] The mechanism for this selective lethality is not due to a higher binding affinity for the mutant protein but rather a synthetic lethal interaction.[4][7][8][9]
The key steps in the mechanism are as follows:
-
Binding to SF3b: this compound binds to the SF3b complex within the spliceosome.[1][4]
-
Splicing Modulation: This interaction alters the normal splicing process, leading to the increased retention of specific introns. These retained introns are typically short (<300 nucleotides) and GC-rich.[1][4][6]
-
Disruption of Spliceosome Homeostasis: A significant number of the genes whose pre-mRNAs are affected by this compound-induced intron retention encode for other spliceosome components.[4][6][10]
-
Nonsense-Mediated Decay (NMD): The retention of introns often introduces premature stop codons, leading to the degradation of these critical transcripts through the NMD pathway.[4]
-
Synthetic Lethality: Spliceosome-mutant cells are already operating with a compromised splicing machinery and are highly dependent on the correct expression and function of the remaining wild-type spliceosome components for survival.[1][4] By further disrupting the production of these essential proteins, this compound pushes the cell past a survival threshold, leading to cell death.[4] Wild-type cells, with their fully functional splicing apparatus, are less sensitive to this disruption.[10]
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity against cancer cells harboring spliceosome mutations in numerous preclinical studies.
In Vitro Cellular Activity
The preferential lethality of this compound is evident in its differential activity against cell lines with and without splicing factor mutations.
| Cell Line Model | Genotype | Assay Type | Metric | Value | Reference |
| K562 Isogenic Pair | SF3B1WT | Cell Viability | IC50 | >1 µM | [1] |
| K562 Isogenic Pair | SF3B1K700E | Cell Viability | IC50 | ~10 nM | [1] |
| H441 Lung Cancer | U2AF1S34F | Cell Viability | - | Preferential Lethality | [10] |
| CMML PDX | SRSF2-mutant | Leukemic Burden | - | Substantial Reduction | [10] |
| CMML PDX | Wild-Type | Leukemic Burden | - | No Therapeutic Impact | [10] |
In Vivo Antitumor Activity
In vivo studies using patient-derived xenograft (PDX) and isogenic cell line xenograft models have confirmed the selective antitumor effects of this compound.
| Animal Model | Genotype | Treatment | Outcome | Reference |
| K562 Xenograft | SF3B1WT | This compound | No significant tumor growth inhibition | [6] |
| K562 Xenograft | SF3B1K700E | This compound | Significant tumor growth inhibition | [6] |
| CMML PDX | SRSF2-mutant | This compound | Reduced leukemic burden | [10][11] |
| AML PDX | Spliceosome-mutant | This compound | Suppressed tumor growth | [6] |
Key Experimental Protocols & Workflows
The following sections detail the methodologies used to characterize the activity of this compound.
Competitive Binding Assay
This assay measures the ability of this compound to compete with a known ligand (e.g., pladienolide B) for binding to the SF3b complex.
Methodology:
-
Isolate SF3b Complex: SF3b complexes are isolated from cells overexpressing either WT or mutant SF3B1.
-
Incubation: The isolated complexes are incubated with a constant concentration (e.g., 1 nM) of a labeled known ligand, such as biotinylated pladienolide B.
-
Competition: Increasing concentrations of this compound are added to the mixture.
-
Detection: The amount of labeled ligand bound to the complex is measured. A decrease in the signal indicates that this compound is competing for the same binding site.
-
Analysis: Data are plotted as the percentage of specific binding relative to a DMSO control to determine the binding affinity.[1]
Splicing Modulation Assays (RT-qPCR)
These assays quantify the effect of this compound on splicing, measuring changes in the levels of pre-mRNA and mature mRNA, or the expression of aberrant splice variants.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., K562 SF3B1K700E) are treated with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).[12]
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using specific primers designed to amplify:
-
The mature, fully spliced mRNA transcript of a target gene (e.g., MBD4).
-
The pre-mRNA transcript of the same gene (often by targeting an intron-exon junction).
-
An aberrant splice junction induced by a specific SF3B1 mutation (e.g., MAP3K7).[1]
-
-
Data Normalization: The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Analysis: The relative changes in pre-mRNA, mature mRNA, and aberrant transcripts are calculated to demonstrate a dose-dependent modulation of splicing.[1]
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously implanted with human cancer cells (e.g., K562 isogenic cells with SF3B1WT or SF3B1K700E).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated orally with either vehicle control or this compound at specified doses and schedules (e.g., daily).[1]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors can be excised for pharmacodynamic analysis (e.g., splicing modulation).[1]
-
Analysis: Tumor growth curves are plotted to compare the efficacy of this compound in the mutant versus wild-type xenograft models.[1]
Clinical Development and Insights
This compound has been evaluated in a Phase I clinical trial (NCT02841540) for patients with myeloid neoplasms, including MDS, AML, and CMML.[13][14][15]
-
Safety Profile: The trial established a safety profile for this compound. The most common treatment-related adverse events included diarrhea, nausea, fatigue, and vomiting.[14] Dose-limiting toxicities observed included QTcF interval prolongation and bradycardia.[13][16]
-
Pharmacokinetics: The drug was found to be rapidly absorbed and showed a dose-proportional increase in plasma exposure.[13]
-
Clinical Activity: While no complete or partial responses by standard criteria were observed, a notable percentage of transfusion-dependent MDS patients achieved red blood cell (RBC) transfusion independence for over 56 days.[14][17] Specifically, 5 out of 15 MDS patients with SF3B1 mutations experienced this benefit.[14]
-
Biomarkers: Elevated pre-treatment expression of aberrantly spliced TMEM14C, a known target of SF3B1-mutant splicing, was associated with achieving transfusion independence, suggesting its potential as a predictive biomarker.[14]
Mechanisms of Resistance
Resistance to SF3b modulators can arise through secondary mutations in the components of the SF3b complex. Cells with acquired resistance to pladienolides, for instance, have been shown to harbor mutations in SF3B1 (e.g., R1074H) or PHF5A, another component of the complex involved in branchpoint recognition.[1] this compound was shown to lack activity in cells expressing the SF3B1R1074H resistance mutation, confirming its specific engagement with the SF3b complex.[1][10]
Conclusion
This compound is a potent and selective oral modulator of the SF3b complex that induces synthetic lethality in cancers harboring spliceosome mutations. Its mechanism of action, centered on the disruption of spliceosome homeostasis, has been well-characterized in preclinical models. While early clinical trials have shown a manageable safety profile and promising signals of activity, particularly in achieving transfusion independence in SF3B1-mutant MDS patients, further studies are needed to optimize dosing schedules and confirm its efficacy.[17] The development of this compound represents a significant step forward in targeting a fundamental vulnerability of spliceosome-mutant cancers, offering a genetically targeted therapeutic strategy for these difficult-to-treat malignancies.[1][2]
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective Targeting of Spliceosome-Mutant Myeloid Malignancies with this compound: An Oral SF3b Modulator [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase 1 first-in-human dose-expansion study of the oral SF3B1 modulator H3B‑8800 in lower-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Preferential Lethality of H3B-8800 in Spliceosome-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genomic analyses have unveiled recurrent mutations in genes encoding RNA splicing factors, such as SF3B1, U2AF1, and SRSF2, as significant drivers in various cancers. These mutations confer an altered function to the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Cancer cells harboring these mutations exhibit a unique dependency on the wild-type spliceosome machinery for survival, presenting a promising therapeutic window. H3B-8800, an orally available small-molecule modulator of the SF3b complex, has emerged as a promising therapeutic agent that demonstrates preferential lethality against these spliceosome-mutant cancers. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its selective cytotoxicity, and the experimental methodologies used to characterize its activity.
Introduction to Spliceosome Mutations in Cancer
The spliceosome is a large and dynamic molecular machine that precisely removes introns from pre-mRNA to generate mature mRNA. Somatic mutations in core components of the spliceosome are frequently observed in various hematologic malignancies and solid tumors.[1][2][3] The most commonly mutated gene is SF3B1, with a notable hotspot mutation at K700E in myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL).[1][2] These mutations are typically heterozygous and lead to a neomorphic function, causing the spliceosome to recognize alternative 3' splice sites, resulting in the production of aberrant mRNA transcripts.[1][2] While thousands of genes are misspliced due to these mutations, a consistent downstream effect is the disruption of pathways involved in DNA damage response and other essential cellular processes, contributing to tumorigenesis.[1][4]
This compound: A Modulator of the SF3b Complex
This compound is a potent and orally bioavailable small molecule that targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[5][6][7] It binds to the SF3b complex, modulating its splicing activity.[8]
Mechanism of Action
This compound intercalates into the SF3b complex and directly interacts with both wild-type (WT) and mutant SF3B1.[5][9] Its binding alters the conformation of the SF3b complex, leading to a global modulation of splicing. The key to its preferential lethality lies not in a higher affinity for the mutant protein, but in the consequence of its splicing modulation in cells already compromised by a spliceosome mutation.[10][11]
The proposed mechanism for the selective killing of spliceosome-mutant cells involves the retention of short, GC-rich introns.[5][12] This intron retention is particularly enriched in the pre-mRNAs of genes that encode other spliceosome components.[5] The resulting aberrant transcripts are often targeted for degradation through the nonsense-mediated decay (NMD) pathway, leading to a depletion of essential splicing factors.[2] This further exacerbates the splicing defects in mutant cells, which are already dependent on the remaining WT spliceosome function, ultimately triggering a synthetic lethal cascade and inducing apoptosis.[13]
Quantitative Data on this compound Activity
The preferential lethality of this compound has been quantified across various preclinical models.
In Vitro Cytotoxicity
This compound demonstrates potent and selective killing of cancer cell lines harboring spliceosome mutations.
| Cell Line | Cancer Type | Spliceosome Mutation | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | SF3B1WT | >1000 | [9] |
| K562-SF3B1K700E | Chronic Myelogenous Leukemia | SF3B1K700E | ~10 | [9] |
| H441 | Non-Small Cell Lung Cancer | U2AF1S34F | ~25 | [9] |
| MEC1 | Chronic Lymphocytic Leukemia | SF3B1WT | ~70 | [14] |
| MEC1-SF3B1K700E | Chronic Lymphocytic Leukemia | SF3B1K700E | ~50 | [14] |
Table 1: In Vitro Cytotoxicity of this compound in Spliceosome-Mutant and Wild-Type Cell Lines.
Clinical Trial Data
A Phase I clinical trial (NCT02841540) evaluated the safety and efficacy of this compound in patients with myeloid neoplasms, including MDS, acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[13][15][16]
| Parameter | Value | Reference |
| Patient Population | 84 patients (42 MDS, 38 AML, 4 CMML) | [15] |
| Dosing Schedules | Schedule I: 5 days on/9 days off (1-40 mg QD); Schedule II: 21 days on/7 days off (7-20 mg QD) | [15] |
| Most Common Adverse Events | Diarrhea, nausea, fatigue, vomiting | [15] |
| Dose-Limiting Toxicities | QTcF prolongation, bradycardia | [13] |
| Clinical Activity | 9 of 62 transfusion-dependent patients achieved >56 days of red blood cell transfusion-free intervals. 5 of 15 MDS patients with SF3B1 mutations achieved RBC transfusion independence. | [15] |
Table 2: Summary of Phase I Clinical Trial Data for this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research into this compound.
Competitive Binding Assay
This assay measures the ability of this compound to compete with a known ligand for binding to the SF3b complex.
Protocol:
-
Isolate SF3b complexes from cells overexpressing either WT or mutant SF3B1.
-
Incubate the isolated SF3b complexes with a constant concentration of a fluorescently labeled SF3b ligand (e.g., a pladienolide B analog).
-
Add increasing concentrations of this compound to the reaction.
-
After incubation, measure the fluorescence polarization or a similar signal to determine the displacement of the labeled ligand.
-
Calculate the IC50 value, representing the concentration of this compound required to displace 50% of the labeled ligand.
In Vitro Splicing Assay
This assay assesses the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Protocol:
-
Prepare nuclear extracts from a relevant cell line (e.g., HeLa or K562).
-
Synthesize a radiolabeled pre-mRNA substrate containing at least one intron.
-
Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA, ATP, and either DMSO (vehicle control) or varying concentrations of this compound.
-
Incubate the reactions at 30°C to allow splicing to occur.
-
Stop the reactions and extract the RNA.
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantify the levels of pre-mRNA, splicing intermediates, and mature mRNA to determine the effect of this compound on splicing efficiency and intron retention.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells (both spliceosome-mutant and wild-type) in 96-well plates.
-
After allowing the cells to adhere (if applicable), treat them with a serial dilution of this compound or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Measure the luminescence or absorbance according to the reagent manufacturer's instructions.
-
Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the IC50 values.
Conclusion and Future Directions
This compound represents a promising targeted therapy for cancers harboring spliceosome mutations. Its mechanism of inducing synthetic lethality by exploiting the inherent vulnerability of these mutant cells is a novel and elegant therapeutic strategy. The preclinical and early clinical data are encouraging, demonstrating both the potency and the manageable safety profile of this compound.
Future research should focus on identifying biomarkers that can predict patient response to this compound, such as the expression levels of specific aberrantly spliced transcripts.[15] Further investigation into potential resistance mechanisms is also crucial for the long-term success of this therapeutic approach. Combination strategies, potentially with other targeted agents or chemotherapy, may further enhance the efficacy of this compound and expand its clinical utility. The continued development of splicing modulators like this compound holds great promise for a genetically defined subset of cancer patients with limited treatment options.
References
- 1. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. How a common cancer mutation actually drives cancer — and how to correct it | Fred Hutchinson Cancer Center [fredhutch.org]
- 5. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 15. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
H3B-8800: A Targeted Approach to Inducing Intron Retention in Splicing Factor-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Recurrent mutations in genes encoding core components of the RNA splicing machinery, such as SF3B1, U2AF1, and SRSF2, are a hallmark of various hematologic malignancies and solid tumors. These mutations confer a unique vulnerability, as the cancer cells become critically dependent on the remaining wild-type spliceosome function for survival. H3B-8800 is an orally bioavailable small-molecule modulator of the SF3b complex, a key component of the spliceosome. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing intron retention and its preferential lethality in cancer cells harboring spliceosome mutations. We present quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its mechanism and experimental workflows.
Mechanism of Action of this compound
This compound binds to the SF3b complex within the spliceosome, modulating its activity.[1] This interaction does not discriminate between wild-type and mutant SF3b complexes but exerts a selective lethal effect on cancer cells with spliceosome mutations.[2] The primary mechanism underlying this preferential cytotoxicity is the induction of intron retention.[2]
This compound treatment leads to the retention of a specific subset of introns characterized by their short length (typically under 300 nucleotides) and high GC content.[1] A significant portion of the genes containing these retained introns encode for other essential splicing factors.[2] The retention of these introns often introduces premature stop codons, leading to the degradation of the corresponding mRNAs through nonsense-mediated decay (NMD) or the production of non-functional proteins.[1]
This targeted disruption of the splicing machinery creates a synthetic lethal feedback loop. Spliceosome-mutant cancer cells, already operating with a compromised splicing apparatus, are exquisitely sensitive to the further insult posed by this compound-induced intron retention in essential splicing factor transcripts.[1] This selective pressure ultimately triggers apoptosis and cell death in the mutant cells while largely sparing their wild-type counterparts.[3]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the cellular activity of this compound and its impact on intron retention.
Table 1: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | SF3B1 Mutation Status | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Wild-Type | >1,000 | [2] |
| K562-SF3B1-K700E | Chronic Myelogenous Leukemia | K700E | 13 | [2] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Wild-Type | ~500 | [2] |
| NALM-6-SF3B1-K700E | B-cell Acute Lymphoblastic Leukemia | K700E | <50 | [2] |
Table 2: Characteristics of Introns Retained upon this compound Treatment
| Cell Line | Treatment | Intron Characteristic | Percentage of Retained Introns | P-value | Reference |
| K562-SF3B1-K700E | This compound (13 nM) | Short (≤300 nt) and GC-rich (≥60%) | 27.2% | 2.2 x 10⁻¹⁶ | [2] |
| All expressed genes | Untreated | Short (≤300 nt) and GC-rich (≥60%) | 6.1% | N/A | [2] |
Table 3: Phase I Clinical Trial of this compound (NCT02841540)
| Parameter | Details | Reference |
| Patient Population | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), or chronic myelomonocytic leukemia (CMML) | [4] |
| Dosing Schedules | Schedule I: 5 days on/9 days off (1-40 mg daily); Schedule II: 21 days on/7 days off (7-20 mg daily) | [4] |
| Clinical Outcomes | No objective complete or partial responses were observed. However, 15% of transfusion-dependent patients achieved transfusion-free intervals of over 56 days. Five out of 15 MDS patients with SF3B1 mutations became transfusion independent. | [4] |
| Adverse Events | The most common treatment-related adverse events were low-grade and included diarrhea, nausea, fatigue, and vomiting. | [4] |
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound or DMSO as a vehicle control.
-
Viability Assessment: After a 72-hour incubation, cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels.
-
Apoptosis Assessment: Apoptosis can be measured by detecting caspase-3/7 activity using a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 Assay, Promega) at earlier time points (e.g., 24-48 hours).
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vitro Splicing Assay
-
Nuclear Extract Preparation: Nuclear extracts are prepared from HeLa cells or other relevant cell lines.
-
Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing a known intron is transcribed in vitro.
-
Splicing Reaction: The splicing reaction is assembled by incubating the nuclear extract, pre-mRNA substrate, and ATP in the presence of varying concentrations of this compound or DMSO.
-
RNA Extraction and Analysis: RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates, and mature mRNA are quantified to determine the effect of this compound on splicing efficiency.
RNA Sequencing and Intron Retention Analysis
-
Cell Treatment and RNA Extraction: Cells are treated with this compound or DMSO for a defined period (e.g., 6 hours). Total RNA is then extracted using a standard method like TRIzol.
-
Library Preparation: RNA quality is assessed, and libraries for next-generation sequencing are prepared from poly(A)-selected mRNA.
-
Sequencing: The libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Differential splicing analysis is performed to identify intron retention events. This can be done using software packages like rMATS or MAJIQ.
-
The characteristics of the retained introns (length, GC content) are analyzed and compared to the genomic background.
-
Gene ontology and pathway analysis are performed on the genes exhibiting significant intron retention to identify enriched biological processes, such as RNA splicing.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced intron retention and apoptosis.
Experimental Workflow for Intron Retention Analysis
Caption: Workflow for analyzing this compound-induced intron retention.
Logical Relationship Diagram
Caption: Logical flow of this compound's selective lethality.
References
H3B-8800: A Targeted Approach to Aberrant Splicing in Myelodysplastic Syndromes and Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Recurrent mutations in spliceosome components are a hallmark of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), leading to aberrant splicing of pre-mRNAs and contributing to disease pathogenesis. H3B-8800 is a potent and orally bioavailable small-molecule modulator of the SF3b complex, a core component of the spliceosome. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's impact on aberrant splicing in MDS and AML. This compound preferentially induces lethality in cancer cells harboring spliceosome mutations, such as those in SF3B1 and SRSF2, by further perturbing spliceosome function, leading to the retention of short, GC-rich introns, particularly in genes encoding essential spliceosome components. This targeted approach offers a promising therapeutic strategy for a genetically defined subset of patients with myeloid malignancies.
Introduction
Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) are hematologic malignancies characterized by ineffective hematopoiesis and a high risk of transformation to more aggressive disease. Genomic analyses have revealed that a significant proportion of patients with these disorders harbor somatic mutations in genes encoding components of the RNA splicing machinery, including SF3B1, SRSF2, U2AF1, and ZRSR2.[1][2] These mutations result in altered splice site recognition and aberrant splicing patterns, leading to the production of non-functional proteins and contributing to the malignant phenotype.
This compound is a first-in-class splicing modulator that has been developed to specifically target the vulnerabilities of these spliceosome-mutant cancers.[3] By binding to the SF3b complex, this compound modulates its activity, leading to synthetic lethality in cells that are dependent on the residual function of the wild-type spliceosome for survival.[1]
Mechanism of Action
This compound binds directly to the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) that is critical for the recognition of the branch point sequence during pre-mRNA splicing.[1][4] While this compound modulates the activity of both wild-type and mutant spliceosomes, it exhibits preferential lethality in cells with spliceosome mutations.[3][4]
The proposed mechanism for this selectivity involves the induction of intron retention, particularly of short, GC-rich introns.[3][4] Notably, these retained introns are enriched in genes that encode other spliceosome components.[3][4] This creates a feedback loop where the inhibition of splicing leads to the incorrect splicing of transcripts for essential splicing factors, further compromising the splicing machinery and ultimately leading to cell death in spliceosome-mutant cells, which are already operating with a compromised splicing apparatus.
Recent studies have also elucidated a novel downstream effect of this compound involving the impairment of the DNA damage response (DDR) pathway. Treatment with this compound leads to the mis-splicing of key DDR genes, such as BRCA1 and BRCA2, resulting in their reduced expression and an accumulation of DNA damage.[5][6] This finding suggests that cohesin-mutant MDS and AML, which also have a compromised DNA damage response, may be particularly sensitive to this compound.[5][6]
dot
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound in Leukemia Cell Lines
| Cell Line | Spliceosome Mutation | IC50 (nM) | Assay Type | Reference |
| K562 | Wild-type | >1000 | Cell Viability | [3] |
| K562-SF3B1K700E | SF3B1 K700E | ~100 | Cell Viability | [3] |
| MOLM-13 | Wild-type | >1000 | Cell Viability | [7] |
| OCI-AML3 | SRSF2 P95H | ~250 | Cell Viability | [7] |
Table 2: Phase I Clinical Trial of this compound (NCT02841540) in Myeloid Malignancies
| Parameter | Details | Reference |
| Patient Population | MDS, AML, or CMML, with and without spliceosome mutations. | [1][8] |
| Dosing Schedules | Schedule I: 5 days on/9 days off; Schedule II: 21 days on/7 days off. | [1][8] |
| Dose Range | 1-40 mg (Schedule I), 7-20 mg (Schedule II). | [8] |
| Common Adverse Events | Diarrhea, nausea, fatigue, vomiting, QTcF prolongation. | [8] |
| Efficacy | No complete or partial responses were achieved. However, decreased red blood cell or platelet transfusion requirements were observed in 14% of enrolled patients. | [1][8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Splicing Assay
This assay is used to assess the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cell lines (e.g., HeLa or 293T) as they contain all the necessary components for splicing.
-
Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate, often containing a model intron (e.g., from the adenovirus major late transcript), is synthesized by in vitro transcription.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP and varying concentrations of this compound or a vehicle control (DMSO).
-
RNA Extraction and Analysis: Following the incubation period, RNA is extracted and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates (lariat intron-exon 2 and exon 1), and the final spliced mRNA product are visualized and quantified.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial: NCT02841540 - My Cancer Genome [mycancergenome.org]
- 8. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
Foundational Research on H3B-8800 and Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recurrent mutations in spliceosome components, particularly in Splicing Factor 3B Subunit 1 (SF3B1), are frequently observed in various hematological malignancies and solid tumors. These mutations confer a dependency on the wild-type spliceosome, creating a therapeutic vulnerability. H3B-8800 is a potent and orally bioavailable small-molecule modulator of the SF3b complex, a core component of the spliceosome. This technical guide delves into the foundational research on this compound, focusing on its mechanism of action and the principle of synthetic lethality in the context of SF3B1-mutant cancers. We will explore the preclinical data supporting its selective cytotoxicity, the molecular basis for this selectivity, and its translation into clinical investigation. Furthermore, this guide will detail the experimental protocols for key assays used to characterize this compound and elucidate the synthetic lethal relationship between SF3B1 mutations and PARP inhibition, a novel therapeutic avenue.
Introduction: The Spliceosome as a Therapeutic Target in Cancer
The spliceosome is a dynamic macromolecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression. Mutations in genes encoding core spliceosome components are surprisingly common in cancer.[1] Heterozygous somatic mutations in SF3B1, U2AF1, SRSF2, and ZRSR2 are particularly prevalent in myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and other hematological neoplasms, as well as in solid tumors like uveal melanoma and breast cancer.[2][3]
These mutations are typically heterozygous and lead to neomorphic activity, causing aberrant splicing patterns.[4][5] While providing a growth advantage, this altered splicing machinery also renders cancer cells dependent on the remaining wild-type spliceosome function for survival.[3][6] This dependency creates a state of "spliceosome sickness" that can be exploited therapeutically. The concept of synthetic lethality, where the perturbation of two genes or pathways is lethal to a cell while the perturbation of either one alone is not, provides a powerful framework for targeting these cancers.[3][7] this compound was developed to exploit this vulnerability by further perturbing spliceosome function, leading to catastrophic failure and cell death specifically in spliceosome-mutant cells.[3][6]
This compound: A Modulator of the SF3b Complex
This compound is an orally available small molecule that binds to the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][8] The SF3b complex is crucial for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly.[9]
Mechanism of Action
This compound is thought to bind to a site on the SF3B complex similar to that of pladienolides.[10] Its binding modulates the splicing of pre-mRNA, leading to an increased retention of short, GC-rich introns.[6][10] These intron-retained mRNAs are subsequently targeted for degradation through the nonsense-mediated decay pathway.[10] While this compound affects both wild-type and mutant spliceosomes, the preferential killing of spliceosome-mutant cells is attributed to the retention of introns in genes that are critical for the survival of these "spliceosome-sick" cells, including genes encoding other spliceosome components.[6] This creates a lethal cascade of splicing disruption.
Molecular dynamics simulations suggest that the K700E mutation in SF3B1, a common hotspot mutation, has little effect on the binding thermodynamics and kinetics of this compound.[9][11] This supports the hypothesis that the selectivity of this compound is not due to preferential binding to the mutant SF3b complex but rather to the downstream consequences of spliceosome modulation in a cell already compromised by a splicing factor mutation.[9][11]
Preclinical Evidence for Synthetic Lethality
In Vitro Cytotoxicity
This compound demonstrates potent and preferential cytotoxicity against cancer cell lines harboring SF3B1 mutations compared to their wild-type counterparts.
| Cell Line Model | SF3B1 Status | This compound IC50 / Effect | Reference |
| K562 Isogenic Pair | Wild-Type | >100 nM (viability) | [9] |
| K562 Isogenic Pair | K700E Mutant | 13 nM (viability at 72h) | [9] |
| MEC1 Isogenic Pair | Wild-Type | ~71.8% viability at 75 nM | [12] |
| MEC1 Isogenic Pair | K700E Mutant | ~52.1% viability at 75 nM | [12] |
In Vivo Xenograft Models
In patient-derived xenograft (PDX) and cell line-derived xenograft models, oral administration of this compound led to significant anti-tumor activity in models with SF3B1 mutations, with minimal effects on SF3B1 wild-type models.
| Xenograft Model | SF3B1 Status | This compound Treatment | Outcome | Reference |
| K562 Subcutaneous | Wild-Type | 8 mg/kg daily | Slowed tumor growth | [9] |
| K562 Subcutaneous | K700E Mutant | 8 mg/kg daily | Complete abrogation of tumor growth | [9] |
| AML PDX | K700E Mutant | 8 mg/kg daily | Reduced human leukemic cell burden | [13] |
| AML PDX | Wild-Type | 8 mg/kg daily | Little effect on leukemic cell burden | [13] |
Clinical Evaluation of this compound (NCT02841540)
A Phase I clinical trial (NCT02841540) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with MDS, acute myeloid leukemia (AML), or chronic myelomonocytic leukemia (CMML).[3][14]
| Parameter | Finding | Reference |
| Patient Population | 84 patients with MDS, AML, or CMML. 88% had spliceosome mutations. | [15] |
| Dosing Schedules | Schedule I: 5 days on/9 days off (1-40 mg QD). Schedule II: 21 days on/7 days off (7-20 mg QD). | [15] |
| Safety Profile | Most common treatment-related adverse events were Grade 1 or 2 diarrhea, nausea, fatigue, and vomiting. | [3] |
| Efficacy | No objective complete or partial responses were observed. However, a subset of patients experienced a reduction in transfusion dependency. | [3] |
| Pharmacodynamics | Dose-dependent target engagement was confirmed by altered mRNA splicing in patient blood mononuclear cells. | [3] |
A Novel Synthetic Lethal Interaction: SF3B1 Mutations and PARP Inhibition
Recent research has uncovered a novel synthetic lethal relationship between SF3B1 mutations and inhibitors of poly (ADP-ribose) polymerase (PARP). Cancer-associated SF3B1 mutations can induce a "BRCA-like" cellular phenotype characterized by defects in homologous recombination (HR), a key DNA damage repair pathway.[12][16] This HR deficiency renders SF3B1-mutant cells exquisitely sensitive to PARP inhibitors, which are effective in tumors with BRCA1/2 mutations.[17]
This synthetic lethality is attributed to the induction of unscheduled R-loop formation, replication fork stalling, and increased fork degradation in SF3B1-mutant cells.[12][17] These effects can be therapeutically exploited with DNA-damaging agents and PARP inhibitors.[17]
Experimental Protocols
Competitive Binding Assay for SF3b Complex
This protocol is adapted from the methods described in Seiler et al., 2018.
Objective: To determine the binding affinity of this compound to the SF3b complex in comparison to a known ligand like pladienolide B.
Materials:
-
SF3b complexes isolated from cells overexpressing wild-type or mutant SF3B1.
-
This compound.
-
[3H]-Pladienolide B.
-
Scintillation proximity assay (SPA) beads.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
Microplates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the isolated SF3b complex, SPA beads, and the this compound dilutions.
-
Add a fixed concentration of [3H]-Pladienolide B to each well.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the scintillation signal in each well using a scintillation counter.
-
The signal will be inversely proportional to the concentration of this compound, as it competes with [3H]-Pladienolide B for binding to the SF3b complex.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Generation of SF3B1-K700E Isogenic Cell Lines using CRISPR/Cas9
This protocol is a generalized procedure based on methodologies for creating isogenic cell lines.
Objective: To create a cell line with a specific SF3B1 mutation (e.g., K700E) and a corresponding wild-type control for comparative studies.
Materials:
-
Parental cell line (e.g., K562).
-
CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the SF3B1 locus near the K700 codon.
-
Single-stranded donor oligonucleotide (ssODN) containing the K700E mutation and silent mutations to prevent re-cutting by Cas9.
-
Transfection reagent.
-
Fluorescence-activated cell sorting (FACS) instrument.
-
Single-cell cloning supplies.
-
Genomic DNA extraction kit.
-
PCR primers for amplifying the targeted region of SF3B1.
-
Sanger sequencing reagents.
Procedure:
-
Design and clone a gRNA targeting the desired locus in SF3B1 into a Cas9 expression vector.
-
Synthesize an ssODN containing the K700E mutation.
-
Co-transfect the parental cell line with the Cas9/gRNA plasmid and the ssODN.
-
If the plasmid contains a fluorescent marker, enrich for transfected cells using FACS 48-72 hours post-transfection.
-
Plate the sorted cells at a low density to obtain single-cell-derived colonies.
-
Expand individual colonies.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region of SF3B1.
-
Sequence the PCR products using Sanger sequencing to identify clones with the desired K700E mutation.
-
Expand and functionally validate the confirmed mutant and wild-type clones.
RNA Sequencing and Differential Splicing Analysis
Objective: To identify global changes in RNA splicing induced by SF3B1 mutations and/or this compound treatment.
Materials:
-
Isogenic SF3B1 wild-type and mutant cell lines.
-
This compound.
-
RNA extraction kit.
-
Library preparation kit for RNA sequencing.
-
Next-generation sequencing (NGS) platform.
-
Bioinformatics software for differential splicing analysis (e.g., rMATS, MAJIQ).
Procedure:
-
Culture the isogenic cell lines with and without this compound treatment for the desired duration.
-
Extract total RNA from the cells.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Sequence the libraries on an NGS platform to generate paired-end reads.
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools to identify and quantify differential splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) between the different conditions.
-
Perform pathway analysis on the genes with altered splicing to understand the functional consequences.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Clinical Trial: NCT02841540 - My Cancer Genome [mycancergenome.org]
- 2. Full-length transcript characterization of SF3B1 mutation in chronic lymphocytic leukemia reveals downregulation of retained introns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study of this compound (RVT-2001) in Participants With Lower Risk Myelodysplastic Syndromes [meddatax.com]
- 6. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Oncogenic Hotspot Mutations on SF3B1 via CRISPR-Directed PRECIS Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SF3B1 hotspot mutations confer sensitivity to PARP inhibition by eliciting a defective replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 first-in-human dose-expansion study of the oral SF3B1 modulator H3B‑8800 in lower-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. iris.unito.it [iris.unito.it]
- 16. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
Methodological & Application
Application Notes and Protocols for H3B-8800 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-8800 is an experimental, orally bioavailable small molecule that modulates the spliceosome, the cellular machinery responsible for RNA splicing. It specifically targets the SF3b complex, a core component of the spliceosome.[1][2][3] Notably, this compound exhibits preferential lethality towards cancer cells harboring mutations in splicing factor genes, such as SF3B1, U2AF1, and SRSF2.[4] This application note provides detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing cell viability, target engagement, and downstream effects on RNA splicing.
Introduction
Mutations in genes encoding components of the RNA splicing machinery are frequently observed in various hematological malignancies and solid tumors. These mutations lead to aberrant splicing of pre-mRNAs, contributing to cancer development and progression. This compound represents a promising therapeutic strategy by selectively targeting these spliceosome-mutant cancer cells.[4] The compound binds to the SF3b complex and alters its activity, leading to the retention of short, GC-rich introns in pre-mRNAs.[4][5] This aberrant splicing preferentially affects the transcripts of other spliceosome components, leading to a cascade of splicing defects and ultimately inducing apoptosis in cancer cells that are dependent on a functional spliceosome for survival.[4]
These protocols are designed to guide researchers in the effective use of this compound for in vitro studies to explore its mechanism of action and therapeutic potential.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound in spliceosome-mutant cancer cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Splicing Factor Mutation | This compound IC50 (nM) | Treatment Duration (h) | Reference |
| K562 | Chronic Myelogenous Leukemia | SF3B1 (K700E) | 13 | 72 | [6][7] |
| Panc05.04 | Pancreatic Cancer | SF3B1 (mutant) | Varies (lethality observed) | 72 | [6][7] |
| MEC1 | Chronic Lymphocytic Leukemia | SF3B1 (K700E) | Significant cytotoxicity > 25 nM | 48 | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., K562, Panc05.04, MEC1)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture:
-
Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells as needed to maintain logarithmic growth.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
Seed cells in multi-well plates at a predetermined density.
-
Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to assess cell viability following this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cells treated with this compound in opaque-walled multi-well plates (96-well or 384-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Equilibrate the multi-well plate with the treated cells to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting
This protocol provides a general method for analyzing protein expression levels in this compound-treated cells by western blotting. This can be used to assess the levels of splicing factors or apoptosis markers.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SF3B1, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
RNA Sequencing
This protocol provides a general workflow for analyzing changes in RNA splicing and gene expression in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform
Protocol:
-
RNA Extraction:
-
Extract total RNA from this compound-treated and control cells using an RNA extraction kit.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA integrity and quantity using a bioanalyzer.
-
-
Library Preparation:
-
Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Analyze the sequencing data to identify differential gene expression and alternative splicing events between this compound-treated and control samples.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for studying the effects of this compound in vitro.
Caption: A generalized workflow for in vitro this compound experiments.
References
- 1. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 5. origene.com [origene.com]
- 6. Modulation of Spliceosomal Proteins hnRNPH1 and H2 Increases Melanoma Cell Pro-Inflammatory Signaling In Vitro [mdpi.com]
- 7. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H3B-8800 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-8800 is an orally bioavailable small-molecule modulator of the spliceosome, specifically targeting the SF3B1 (splicing factor 3b subunit 1) protein.[1][2] Recurrent somatic mutations in genes encoding RNA splicing factors, such as SF3B1, SRSF2, and U2AF1, are common in various hematologic malignancies and solid tumors.[3] These mutations lead to aberrant RNA splicing, creating a dependency on the wild-type spliceosome machinery for cell survival. This compound exploits this vulnerability by inducing further splicing perturbations, leading to preferential lethality in cancer cells harboring these mutations.[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that preserve the heterogeneity and molecular characteristics of the original tumor. This document provides detailed application notes and protocols for utilizing this compound in PDX models to evaluate its anti-tumor efficacy and pharmacodynamic effects.
Mechanism of Action
This compound binds to the SF3b complex of the spliceosome, modulating its activity.[2] While it affects both wild-type and mutant SF3B1, it preferentially induces the retention of short, GC-rich introns.[2] This altered splicing disproportionately affects the transcripts of other spliceosome components, leading to a synthetic lethal phenotype in spliceosome-mutant cancer cells.[2][3] One key downstream consequence of this compound-mediated splicing modulation is the altered splicing of Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7). This can impact the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[6][7]
Data Presentation: Efficacy of this compound in PDX Models
The following tables summarize the quantitative data from preclinical studies of this compound in various PDX models.
| PDX Model | Cancer Type | Spliceosome Mutation | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| K562 Xenograft | Leukemia | SF3B1K700E | 8 mg/kg, daily, oral | Tumor Volume | Complete abrogation of tumor growth | [7] |
| HNT-34 Xenograft | Acute Myeloid Leukemia (AML) | SF3B1K700E | Not specified | Tumor Volume | Significant antitumor activity | [7] |
| AML PDX | Acute Myeloid Leukemia (AML) | SF3B1K700E | 8 mg/kg, 10 days, oral | Leukemic Burden (Bone Marrow) | Significant reduction in human CD45+ cells | [7][8] |
| CMML PDX | Chronic Myelomonocytic Leukemia (CMML) | SRSF2 mutant | 8 mg/kg, 10 days, oral | Leukemic Burden (Peripheral Blood) | Substantial reduction in human CD45+ cells | [3][8] |
| CMML PDX | Chronic Myelomonocytic Leukemia (CMML) | Wild-Type | 8 mg/kg, 10 days, oral | Leukemic Burden (Peripheral Blood) | No significant reduction in human CD45+ cells | [3] |
| PDX Model | Cancer Type | Spliceosome Mutation | Treatment Regimen | Pharmacodynamic Marker | Result | Reference |
| K562 Xenograft | Leukemia | SF3B1K700E | 8 mg/kg, single dose, oral | MBD4 pre-mRNA levels | Dose-dependent increase | [7] |
| K562 Xenograft | Leukemia | SF3B1K700E | 8 mg/kg, single dose, oral | MAP3K7 aberrant junction expression | Dose-dependent modulation | [7] |
| AML PDX | Acute Myeloid Leukemia (AML) | SF3B1K700E | 8 mg/kg, 10 days, oral | MBD4 pre-mRNA levels in human cells | Accumulation of pre-mRNA | [7][8] |
| AML PDX | Acute Myeloid Leukemia (AML) | SF3B1K700E | 8 mg/kg, 10 days, oral | Aberrant ZDHHC16 splicing in human cells | Reduced levels of aberrant splicing | [7][8] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue, collected in sterile media on ice.
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice), 6-8 weeks old.
-
Surgical instruments (scalpels, forceps).
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Animal housing facility.
Protocol:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue to the laboratory in a sterile container with culture medium on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket. Optionally, the fragment can be mixed with Matrigel before implantation to support initial growth.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for expansion into subsequent passages or for cryopreservation.
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to PDX-bearing mice.
Materials:
-
This compound powder.
-
Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Sonicator.
-
Oral gavage needles.
-
Syringes.
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 8 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle.
-
Sonicate the suspension to ensure it is homogenous.
-
Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle. The typical dosing volume is 10 mL/kg.
-
Administer the vehicle alone to the control group.
-
Dosing can be performed daily or as per the experimental design.
Pharmacodynamic Analysis of Splicing Modulation by qPCR
This protocol details the analysis of this compound-induced splicing modulation in PDX tumor tissue using quantitative real-time PCR (qPCR).
Materials:
-
PDX tumor tissue.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers designed to specifically amplify pre-mRNA (intron-spanning) and mature mRNA (exon-exon junction) of target genes (e.g., MBD4), or to detect aberrant splice junctions (e.g., MAP3K7).
-
qPCR instrument.
Protocol:
-
RNA Extraction:
-
Excise the PDX tumor and snap-freeze in liquid nitrogen or immediately place in an RNA stabilization reagent.
-
Homogenize the tumor tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Design primers to specifically amplify the pre-mRNA (forward primer in an exon, reverse primer in the adjacent intron) and mature mRNA (primers spanning an exon-exon junction) of a target gene like MBD4. For aberrant splicing, design primers that flank the altered splice junction.
-
Prepare qPCR reactions containing cDNA, primers, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative changes in pre-mRNA and mature mRNA levels between this compound-treated and vehicle-treated groups.
-
Conclusion
The use of this compound in patient-derived xenograft models provides a robust platform for evaluating its therapeutic potential in a preclinical setting that closely mimics human cancer. The protocols outlined in this document offer a framework for researchers to investigate the efficacy and mechanism of action of this novel splicing modulator. Careful execution of these experiments, with attention to detail in PDX model establishment, drug formulation, and pharmacodynamic analysis, will yield valuable data to guide the clinical development of this compound and other spliceosome-targeted therapies.
References
- 1. A Study of this compound (RVT-2001) in Participants With Lower Risk Myelodysplastic Syndromes [clinicaltrials.stanford.edu]
- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
H3B-8800 dosing and administration schedule for in vivo mouse studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of H3B-8800, an orally available small-molecule splicing modulator, in in vivo mouse studies. This compound has shown preferential lethality in cancer cells harboring spliceosome mutations and is being investigated for various myeloid malignancies.[1][2]
Quantitative Data Summary
The following tables summarize the dosing and administration schedules of this compound used in various preclinical mouse models.
Table 1: this compound Dosing in Xenograft and Patient-Derived Xenograft (PDX) Mouse Models
| Mouse Model | Cancer Type | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |
| NSG mice with K562 cell xenografts (SF3B1WT or SF3B1K700E) | Leukemia | 2, 4, 8 | Oral | Daily | [3][4] |
| NSG mice with HNT-34 cell xenografts (endogenous SF3B1K700E) | Acute Myeloid Leukemia (AML) | Not specified | Oral | Daily | [3] |
| PDX models from CMML patients (with and without SRSF2 mutations) | Chronic Myelomonocytic Leukemia (CMML) | 8 | Oral | Daily for 10 days (two 5-day intervals with a 2-day break) | [5] |
| NSG mice with MEC1 cell xenografts (SF3B1WT or SF3B1K700E) | Chronic Lymphocytic Leukemia (CLL) | 6 | Oral | Daily for 10 days | [6] |
Table 2: Summary of Mouse Models and Cell Lines Used in this compound In Vivo Studies
| Mouse Strain | Cell Line/Tumor Type | Key Genetic Feature | Studied Cancer |
| NOD-scid IL2Rγnull (NSG) | K562 | Isogenic SF3B1WT and SF3B1K700E | Leukemia |
| NSG | HNT-34 | Endogenous SF3B1K700E | Acute Myeloid Leukemia (AML) |
| NSG | Patient-Derived Xenografts (PDX) | SRSF2 mutations | Chronic Myelomonocytic Leukemia (CMML) |
| NSG | MEC1 | Isogenic SF3B1WT and SF3B1K700E (luciferase-expressing) | Chronic Lymphocytic Leukemia (CLL) |
| CB17-SCID | K562 | SF3B1WT or SF3B1K700E | Leukemia |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
While specific formulation details are often proprietary, a general protocol for preparing a small molecule inhibitor for oral gavage in mice is as follows:
-
Vehicle Selection: A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The appropriate vehicle should be determined based on the solubility and stability of this compound.
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed for the entire study, accounting for the number of mice, dose, dosing volume, and duration of the experiment. A typical oral gavage volume for a mouse is 100 µL per 10 grams of body weight.
-
Preparation of Formulation:
-
Weigh the required amount of this compound powder.
-
In a sterile container, gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
The final concentration of the formulation should be calculated to deliver the desired dose in the appropriate volume. For example, for a 4 mg/kg dose in a 20g mouse with a dosing volume of 200 µL, the concentration would be 0.4 mg/mL.
-
-
Storage: The prepared formulation should be stored according to the manufacturer's recommendations, typically at 4°C for short-term storage. The stability of the formulation should be validated for the duration of the study.
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a typical efficacy study using cancer cell line-derived xenografts in immunodeficient mice.
-
Animal Models: Use immunodeficient mice such as NOD-scid IL2Rγnull (NSG) or CB17-SCID mice, aged 6-8 weeks.[4]
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., K562, HNT-34, MEC1) with the desired SF3B1 or other spliceosome mutation status under standard conditions.
-
Harvest cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 5-10 x 106 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
In Vivo Studies in Patient-Derived Xenograft (PDX) Models
PDX models more closely recapitulate the heterogeneity of human tumors.
-
PDX Model Generation:
-
Obtain patient tumor tissue (e.g., bone marrow aspirates from AML or CMML patients) under approved protocols.[3]
-
Implant the patient material subcutaneously or orthotopically into immunodeficient mice.
-
-
Drug Treatment and Analysis:
-
Once tumors are established and have been passaged, randomize tumor-bearing mice into treatment groups.
-
Administer this compound or vehicle as described for xenograft models.[5]
-
Monitor tumor growth and animal health.
-
Visualizations
This compound Mechanism of Action
This compound is a modulator of the spliceosome, an essential cellular machinery responsible for RNA splicing.[7] It binds to the SF3b complex, a core component of the spliceosome.[1][8] This interaction alters the splicing process, leading to the retention of introns in the final messenger RNA (mRNA).[7] In cancer cells with mutations in splicing factors like SF3B1, this altered splicing preferentially leads to cell death, while cells with wild-type splicing factors are less affected.[7]
Caption: Mechanism of action of this compound in spliceosome-mutant cancer cells.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. life-science-alliance.org [life-science-alliance.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA Sequencing Analysis of H3B-8800 Treated Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-8800 is an orally bioavailable small molecule that modulates the activity of the spliceosome, the cellular machinery responsible for RNA splicing.[1][2][3][4] It specifically targets the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][4][5][6] Recurrent mutations in genes encoding splicing factors, such as SF3B1, SRSF2, and U2AF1, are frequently observed in various hematologic malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[1][7][8]
Cancer cells harboring these mutations exhibit a dependency on the wild-type spliceosome for their survival. This compound exploits this vulnerability by inducing global alterations in RNA splicing, leading to preferential killing of spliceosome-mutant cells.[1][5][9] The mechanism of this selective lethality is attributed to the retention of short, GC-rich introns, particularly within genes that encode essential spliceosome components.[1][4][9][10] This disruption of spliceosome homeostasis proves toxic to the mutant cells.
RNA sequencing (RNA-seq) is a powerful technology to elucidate the genome-wide effects of this compound on the transcriptome of leukemia cells. It allows for the quantification of gene expression and the detailed analysis of alternative splicing events, providing critical insights into the drug's mechanism of action and identifying potential biomarkers of response.
These application notes provide a comprehensive overview of the analysis of this compound-treated leukemia cells using RNA sequencing, including detailed experimental protocols and data presentation.
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Genotype | IC50 (nM) | Assay Duration | Reference |
| K562 | SF3B1 wild-type | >100 | 72 hours | [1] |
| K562 | SF3B1 K700E | 13 | 72 hours | [1] |
| MEC1 | SF3B1 wild-type | ~75 | 48 hours | |
| MEC1 | SF3B1 K700E | ~50 | 48 hours |
Phase I Clinical Trial of this compound (NCT02841540) in Myeloid Malignancies
| Parameter | Value | Patients | Reference |
| Patient Population | [11][12] | ||
| Total Enrolled | 84 | MDS, AML, CMML | [11][12] |
| With Spliceosome Mutations | 88% | [11] | |
| Dosing Schedules | [12] | ||
| Schedule I | 1-40 mg, 5 days on / 9 days off | 65 | [12] |
| Schedule II | 7-20 mg, 21 days on / 7 days off | 19 | [12] |
| Clinical Activity | [12] | ||
| Red Blood Cell Transfusion Independence (RBC-TI ≥ 56 days) | 15% (9 of 62 transfusion-dependent patients) | [12] | |
| RBC-TI in SF3B1-mutant MDS | 33% (5 of 15 patients) | [13] | |
| Complete or Partial Responses (IWG criteria) | 0 | [12] | |
| Common Treatment-Related Adverse Events | Diarrhea, nausea, fatigue, vomiting | [12][13] |
Signaling Pathway and Experimental Workflow
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Facebook [cancer.gov]
- 9. basepairtech.com [basepairtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dadun.unav.edu [dadun.unav.edu]
Application Notes and Protocols for Measuring H3B-8800 Splicing Modulation by Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-8800 is a small molecule modulator of the spliceosome, which preferentially induces lethality in cancer cells harboring mutations in splicing factor genes like SF3B1. Its mechanism of action involves binding to the SF3b complex, a core component of the spliceosome, leading to altered splicing of pre-mRNAs. This results in the retention of short, GC-rich introns and exon skipping, particularly in genes encoding essential spliceosome components and other cancer-relevant genes. Quantitative PCR (qPCR) is a sensitive and specific method to quantify these this compound-induced splicing changes, providing a valuable tool for mechanistic studies and pharmacodynamic biomarker development.
This document provides a detailed protocol for using qPCR to measure the splicing modulation activity of this compound on key target genes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and the experimental workflow for qPCR analysis.
Key Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Use cell lines with and without SF3B1 mutations (e.g., K562 SF3B1WT and K562 SF3B1K700E) to assess differential sensitivity.
-
Culture Conditions: Culture cells in appropriate media and conditions.
-
This compound Treatment: Treat cells with a dose-range of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 to 24 hours).
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard RNA purification kit (e.g., TRIzol or column-based kits). Ensure high-quality RNA with A260/280 ratios between 1.8 and 2.1.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. This ensures representation of both polyadenylated and non-polyadenylated pre-mRNAs.
Quantitative PCR (qPCR)
Primer Design:
Primer design is critical for specifically detecting splicing variants.
-
Intron Retention: To detect intron retention, design one primer within the intron of interest and the other in a flanking exon. Alternatively, design primers in the exons flanking the retained intron.
-
Exon Skipping: To detect exon skipping, design primers in the exons flanking the skipped exon. The product size will differ between the isoform with and without the exon.
-
Pre-mRNA vs. Mature mRNA: To distinguish between pre-mRNA and mature mRNA, design one primer in an intron and the other in an exon for pre-mRNA, and design primers that span an exon-exon junction for mature mRNA.
Recommended qPCR Targets and Primer Design Strategy:
| Target Gene | Splicing Event | Forward Primer Location | Reverse Primer Location |
| U2AF2 | Intron Retention | Exon flanking the retained intron | Exon flanking the retained intron |
| MBD4 | Pre-mRNA Accumulation | Intron | Exon |
| MBD4 | Mature mRNA | Exon-Exon Junction | Exon |
| MCL1 | Exon 2 Skipping | Exon 1 | Exon 3 |
qPCR Reaction Setup (SYBR Green):
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.4 | 200 nM |
| Reverse Primer (10 µM) | 0.4 | 200 nM |
| cDNA (diluted) | 2 | 10-50 ng |
| Nuclease-free water | 7.2 | - |
qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | As per instrument guidelines | 1 |
Housekeeping Genes:
The stability of housekeeping genes should be validated for each experimental system. Commonly used housekeeping genes like GAPDH and ACTB may be affected by splicing modulators. It is recommended to test a panel of candidate housekeeping genes (e.g., TBP, RPL13A, B2M) and select the most stable ones for normalization.
Data Analysis
The relative quantification of splicing events can be determined using the delta-delta Ct (ΔΔCt) method .
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (e.g., intron-retaining transcript) and the Ct value of the housekeeping gene.
-
ΔCt = Ct(target) - Ct(housekeeping)
-
-
Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control (vehicle-treated) sample.
-
ΔΔCt = ΔCt(treated) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in the splicing event is calculated as 2-ΔΔCt.
To express the relative abundance of a specific splice isoform, the Percent Spliced In (PSI) value can be calculated. For an exon skipping event, this would be:
PSI = [Inclusion isoform] / ([Inclusion isoform] + [Exclusion isoform])
The abundance of each isoform can be determined from its qPCR Ct value, after normalization to a housekeeping gene.
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate comparison between different conditions.
Table 1: Relative Quantification of Intron Retention in U2AF2
| Treatment | Concentration | Average Ct (U2AF2 Intron) | Average Ct (Housekeeping) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | - | 28.5 | 22.0 | 6.5 | 0 | 1.0 |
| This compound | 100 nM | 26.0 | 22.1 | 3.9 | -2.6 | 6.1 |
| This compound | 500 nM | 24.5 | 22.0 | 2.5 | -4.0 | 16.0 |
Table 2: Percent Spliced In (PSI) for MCL1 Exon 2 Skipping
| Treatment | Concentration | Average Ct (MCL1 Inclusion) | Average Ct (MCL1 Exclusion) | Relative Inclusion Abundance | Relative Exclusion Abundance | PSI (%) |
| Vehicle (DMSO) | - | 25.0 | 29.0 | 1.00 | 0.06 | 94.3 |
| This compound | 100 nM | 26.5 | 27.0 | 0.35 | 0.25 | 58.3 |
| This compound | 500 nM | 28.0 | 26.0 | 0.13 | 0.50 | 20.6 |
Conclusion
This qPCR-based protocol provides a robust and sensitive method for quantifying the splicing modulation effects of this compound. By carefully designing primers to target specific splicing events and validating appropriate housekeeping genes, researchers can obtain reliable data to understand the mechanism of action of this compound and to develop pharmacodynamic biomarkers for its clinical development.
H3B-8800 in Chronic Myelomonocytic Leukemia (CMML) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myelomonocytic Leukemia (CMML) is a hematologic malignancy with features of both myelodysplastic syndromes (MDS) and myeloproliferative neoplasms (MPN). A significant portion of CMML patients harbor mutations in genes encoding RNA splicing factors, such as SF3B1, SRSF2, and U2AF1. These mutations represent a promising therapeutic target. H3B-8800 is an orally bioavailable small molecule that modulates the SF3b complex, a core component of the spliceosome.[1][2] Preclinical and clinical studies have explored the application of this compound in myeloid malignancies, including CMML, with a particular focus on tumors carrying spliceosome mutations.[3][4]
This document provides detailed application notes and protocols for the use of this compound in CMML research, based on published preclinical and clinical data.
Mechanism of Action
This compound binds to the SF3b complex, modulating its activity and inducing alterations in RNA splicing.[1][2] In cancer cells with spliceosome mutations, there is a dependency on the remaining wild-type spliceosome function for survival. This compound is hypothesized to further disrupt the already compromised splicing process in these cells, leading to a synthetic lethal effect.[1][5] Preclinical studies have demonstrated that this compound preferentially inhibits the growth of cancer cells with splicing factor mutations.[2][6] The mechanism for this selectivity is thought to be the retention of short, GC-rich introns, which are enriched in genes encoding spliceosome components themselves, thus amplifying the deleterious effect on splicing.[7]
Caption: Mechanism of this compound in spliceosome-mutant CMML cells.
Data Presentation
Preclinical Efficacy of this compound
| Model System | Mutation Status | Treatment | Outcome | Reference |
| Isogenic K562 Cells (in vivo) | SF3B1K700E | This compound (oral) | Inhibition of tumor growth | [8] |
| CMML Patient-Derived Xenograft (PDX) | SRSF2-mutant | This compound (8 mg/kg, oral, 10 days) | Reduction in leukemic burden | [1] |
| CMML Patient-Derived Xenograft (PDX) | Wild-Type Spliceosome | This compound (8 mg/kg, oral, 10 days) | No significant reduction in leukemic burden | [1] |
Clinical Activity of this compound in Myeloid Malignancies (Phase I)
| Patient Population | Number of Patients | Key Outcomes | Reference |
| MDS, AML, CMML | 84 | No objective complete or partial responses by IWG criteria. | [1][7] |
| RBC Transfusion-Dependent Patients (MDS or CMML) | 9 | Achieved transfusion independence for ≥8 weeks. | [1] |
| MDS Patients with SF3B1 mutations | 15 | 5 patients experienced RBC transfusion independence. | [7] |
| CMML Patients | 4 | One patient had a durable platelet response. | [1] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from studies on leukemia cell lines.[9]
1. Cell Culture:
-
Culture CMML patient-derived cells or a suitable CMML cell line in appropriate media supplemented with fetal bovine serum and cytokines.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 96-well plates at a density of 1 x 105 cells/mL.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 100 nM) or DMSO as a vehicle control.
3. Viability Assessment:
-
After 48-72 hours of incubation, assess cell viability using a preferred method:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V and PI and analyze by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
4. Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for this compound.
Caption: Workflow for in vitro cell viability assay.
CMML Patient-Derived Xenograft (PDX) Model
This protocol is based on methodologies described for establishing and treating CMML PDX models.[1][3][10]
1. Animal Model:
-
Use immunodeficient mice such as NOD/SCID/IL2Rγnull (NSG) or NSG-SGM3 (NSGS) mice, which support the engraftment of human hematopoietic cells.[3][10]
2. Engraftment of CMML Cells:
-
Obtain mononuclear cells from the bone marrow or peripheral blood of CMML patients.
-
Optionally, enrich for CD34+ progenitor cells.
-
Sublethally irradiate recipient mice (200-250 cGy).
-
Inject 1-5 x 106 mononuclear cells or a specified number of CD34+ cells intravenously or via intrafemoral injection.
3. Monitoring Engraftment:
-
Monitor human cell engraftment by flow cytometric analysis of peripheral blood for the human CD45 marker (hCD45+).
-
Begin treatment when hCD45+ cells reach a predetermined level (e.g., >3%).[1]
4. This compound Treatment:
-
Prepare this compound for oral gavage in a suitable vehicle.
-
Administer this compound orally at a dose of 8 mg/kg daily for a 10-day period (e.g., two 5-day cycles with a 2-day break).[1]
-
Treat a control group with the vehicle only.
5. Assessment of Efficacy:
-
Monitor leukemic burden by measuring the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.
-
Analyze immunophenotypically defined leukemia-initiating cells in the bone marrow.[1]
Caption: Workflow for CMML patient-derived xenograft (PDX) model.
Pharmacodynamic Assay for Splicing Modulation
This protocol describes a method to assess the in vivo target engagement of this compound.[1][11]
1. Sample Collection:
-
From this compound-treated and vehicle-treated mice in the PDX study, harvest tissues such as bone marrow or spleen.
-
Isolate human CD45+ cells from these tissues using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. RNA Extraction:
-
Extract total RNA from the isolated hCD45+ cells using a standard RNA extraction kit.
-
Assess RNA quality and quantity.
3. Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
-
Use a TaqMan Low Density Array (TLDA) or custom qPCR assays to quantify the expression of:
-
Normalize the expression data to a housekeeping gene.
5. Data Analysis:
-
Compare the levels of pre-mRNA, mature mRNA, and aberrant splice variants between this compound-treated and vehicle-treated groups to determine the extent of splicing modulation.
Conclusion
This compound represents a targeted therapeutic strategy for CMML, particularly for patients with mutations in splicing factor genes. The protocols outlined in this document provide a framework for preclinical evaluation of this compound and other splicing modulators in CMML. While clinical responses in CMML have been limited to date, the demonstration of target engagement and clinical benefit in some patients with myeloid malignancies warrants further investigation into predictive biomarkers and potential combination therapies.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust patient-derived xenografts of MDS/MPN overlap syndromes capture the unique characteristics of CMML and JMML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust patient-derived xenografts of MDS/MPN overlap syndromes capture the unique characteristics of CMML and JMML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing and credentialing patient-derived xenograft models to advance therapeutic approaches for chronic myelomonocytic leukemia - Eric Padron [grantome.com]
Application Notes and Protocols: In Vitro Splicing Assay Using H3B-8800 and Nuclear Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the potent and selective splicing modulator, H3B-8800, in an in vitro splicing assay with nuclear extracts. This assay is a powerful tool for investigating the molecular mechanisms of splicing modulation and for characterizing the activity of compounds targeting the spliceosome.
Introduction
This compound is an orally bioavailable small molecule that targets the SF3b complex, a core component of the spliceosome.[1][2] It has demonstrated preferential lethality in cancer cells harboring mutations in splicing factors such as SF3B1, SRSF2, and U2AF1.[3][4][5] this compound binds to the SF3B1 protein within the SF3b complex and modulates its activity, leading to alterations in both canonical and aberrant pre-mRNA splicing.[1][4][6] This modulation ultimately results in the retention of short, GC-rich introns, with a particular impact on genes encoding spliceosome components, contributing to the selective killing of spliceosome-mutant cells.[1][2] The in vitro splicing assay described here allows for the precise evaluation of this compound's effect on splicing catalysis in a cell-free system.
Mechanism of Action of this compound
This compound acts as a modulator of the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) particle. The SF3b complex is responsible for recognizing the branchpoint sequence (BPS) within the intron of a pre-mRNA molecule, a key step in the splicing process. This compound is thought to bind to a site on the SF3B complex similar to that of pladienolide B.[7] This binding interferes with the proper recognition of the BPS by the U2 snRNP.[1] While this compound binds to both wild-type (WT) and mutant SF3B1, its downstream effects are more pronounced in cells with existing splicing factor mutations, leading to synthetic lethality.[4][7][8]
Caption: Mechanism of this compound action on the spliceosome.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in in vitro splicing assays as reported in the literature.
| Assay Type | Cell/Extract Source | Substrate | This compound Concentration | Observed Effect | Reference |
| Competitive Binding Assay | 293FT cells overexpressing WT or mutant SF3B1 | Pladienolide B (1 nM) | Increasing concentrations | Similar competitive binding to both WT and mutant SF3b complexes. | [1][9] |
| In Vitro Splicing Assay | Nuclear extracts from 293FT cells overexpressing SF3B1K700E | Ad2-ZDHHC16 pre-mRNA | Increasing concentrations | Dose-dependent inhibition of both canonical and aberrant splicing. | [1][9] |
| Cell Viability Assay | MEC1 CLL cell lines (SF3B1WT and SF3B1K700E) | - | 75 nM (48h) | Mean viability of 71.8% in WT cells vs. 52.1% in K700E mutant cells. | [5][10] |
| Splicing Modulation in Cells | Panc05.04 cells (SF3B1K700E) | Endogenous MBD4 and MAP3K7 | Increasing concentrations (6h) | Dose-dependent decrease in mature MBD4 mRNA, accumulation of MBD4 pre-mRNA, and decreased aberrant splicing of MAP3K7. | [1] |
Experimental Protocols
Part 1: Preparation of Splicing-Competent Nuclear Extract from HeLa Cells
This protocol is adapted from established methods for preparing transcriptionally active nuclear extracts that are also competent for in vitro splicing.[11][12][13][14] All steps should be performed at 4°C with pre-chilled buffers and equipment.
Reagents and Buffers:
-
Hypotonic Buffer (Buffer A): 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.5 mM PMSF (add fresh).
-
Low-Salt Buffer (Buffer C): 20 mM HEPES-KOH (pH 7.9), 25% (v/v) Glycerol, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF (add fresh).
-
High-Salt Buffer (Buffer D): 20 mM HEPES-KOH (pH 7.9), 25% (v/v) Glycerol, 1.5 mM MgCl₂, 1.2 M KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF (add fresh).
-
Dialysis Buffer: 20 mM HEPES-KOH (pH 7.9), 20% (v/v) Glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF (add fresh).
Procedure:
-
Cell Harvest: Start with a large volume of HeLa cells grown in spinner culture (e.g., 10-30 liters at 4–6 × 10⁵ cells/mL).[11] Harvest cells by centrifugation at 1,500 x g for 10 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Cell Swelling: Resuspend the cell pellet in 5 packed cell volumes (PCV) of hypotonic buffer A. Incubate on ice for 10 minutes to allow cells to swell.
-
Cell Lysis: Lyse the swollen cells by douncing with a Kontes-B pestle homogenizer (10-20 strokes).[12] Monitor lysis using Trypan Blue staining.
-
Nuclei Isolation: Centrifuge the lysate at 3,300 x g for 15 minutes to pellet the nuclei.[12] The supernatant can be saved for S-100 cytoplasmic extract preparation.
-
Nuclear Lysis: Resuspend the nuclear pellet in a small volume of low-salt buffer C (approximately 0.5x the packed nuclear volume). While gently stirring, slowly add high-salt buffer D to a final KCl concentration of approximately 0.42 M to extract nuclear proteins. Continue stirring for 30 minutes.
-
Clarification: Centrifuge the nuclear lysate at 25,000 x g for 30 minutes.[11][12] Collect the supernatant, which is the nuclear extract.
-
Dialysis: Dialyze the nuclear extract against 50 volumes of dialysis buffer for 4-5 hours, with at least one buffer change.[12]
-
Final Clarification and Storage: Centrifuge the dialyzed extract at 25,000 x g for 30 minutes to remove any precipitate.[11] Aliquot the supernatant into small volumes, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Part 2: In Vitro Splicing Assay with this compound
This protocol describes a typical in vitro splicing reaction using a radiolabeled pre-mRNA substrate.
Reagents and Materials:
-
Splicing-competent nuclear extract (prepared as above).
-
³²P-labeled pre-mRNA substrate (e.g., adenovirus major late (AdML) or a custom minigene construct).
-
This compound (dissolved in DMSO).
-
Splicing Reaction Buffer (2X): 40 mM HEPES-KOH (pH 7.9), 145 mM KOAc, 6.4 mM Mg(OAc)₂, 2 mM ATP, 40 mM Creatine Phosphate, 2 mM DTT.
-
RNase Inhibitor.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Denaturing polyacrylamide gel (e.g., 6-8%).
Procedure:
-
Reaction Setup: On ice, combine the following in a microfuge tube:
-
Nuclear Extract (10-50% of the final reaction volume, to be optimized).[11]
-
This compound or DMSO vehicle control (at desired final concentrations). Pre-incubate for 10-15 minutes on ice.
-
Splicing Reaction Buffer (2X).
-
RNase Inhibitor.
-
³²P-labeled pre-mRNA substrate (~20 fmol).[15]
-
Nuclease-free water to the final reaction volume (e.g., 25 µL).
-
-
Incubation: Incubate the reaction at 30°C for 30 minutes to 4 hours, depending on the substrate and desired endpoint.[13]
-
Reaction Termination and Protein Digestion: Stop the reaction by adding a solution containing Proteinase K and SDS. Incubate at 37°C for 30 minutes.
-
RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Analysis: Resuspend the RNA pellet in loading buffer and resolve the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA species by autoradiography.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 11. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating H3B-8800 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-8800 is an experimental, orally bioavailable small molecule that modulates the activity of the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome.[1][2] It has shown preferential lethality in cancer cells harboring mutations in spliceosome genes, such as SF3B1, and is under investigation in clinical trials for myeloid neoplasms like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][4][5] The mechanism of action involves binding to the SF3b complex, which alters pre-mRNA splicing, leading to the retention of short, GC-rich introns, particularly in genes encoding other spliceosome components.[6][7] This disruption of spliceosome homeostasis preferentially induces apoptosis in cancer cells that are dependent on a mutated spliceosome.[6][7]
As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes. The generation of this compound resistant cell lines in vitro is a fundamental first step in this area of research. These cell lines serve as invaluable tools for investigating the molecular basis of resistance, identifying potential biomarkers, and testing novel therapeutic combinations.
These application notes provide a detailed protocol for establishing this compound resistant cell lines using a continuous, dose-escalation method. Additionally, we describe key validation experiments and provide an overview of the signaling pathways implicated in the response and resistance to this compound.
Data Presentation
Table 1: Example IC50 Values for this compound in Chronic Lymphocytic Leukemia (CLL) Cell Lines
| Cell Line | SF3B1 Status | This compound IC50 (approx.) |
| MEC1 | Wild-Type (WT) | ~75 nM |
| MEC1 | K700E Mutant | ~50 nM |
Note: Data is derived from published dose-response curves and serves as an example for determining starting concentrations.[8][9] Researchers should determine the IC50 for their specific parental cell line experimentally.
Table 2: Example Dose-Escalation Strategy for Generating this compound Resistant Cell Lines
| Step | This compound Concentration | Duration | Expected Outcome |
| 1 | Start at IC50 of parental line (e.g., 50 nM) | 2-4 weeks | Initial cell death followed by recovery of a sub-population. |
| 2 | 1.5x - 2x previous concentration (e.g., 75-100 nM) | 2-4 weeks | Adaptation and stable proliferation at the new concentration. |
| 3 | 1.5x - 2x previous concentration (e.g., 112.5-200 nM) | 2-4 weeks | Continued adaptation and increased resistance. |
| 4+ | Continue 1.5x - 2x dose escalation | Ongoing | Generation of a highly resistant cell line (e.g., >10-fold increase in IC50). |
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of this compound
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line of interest. This value is crucial for defining the starting concentration for the resistance generation protocol.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions. A final DMSO concentration of ≤0.1% should be maintained across all wells.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) group.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of this compound Resistant Cell Lines by Dose Escalation
This protocol describes a continuous exposure, dose-escalation method to generate this compound resistant cell lines.[3][10]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initiate Continuous Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a starting concentration equal to the experimentally determined IC50.
-
Monitor and Subculture: Initially, expect significant cell death. Monitor the cells daily. Once the surviving cells have adapted and are proliferating steadily, reaching 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: After the cells have been successfully cultured for at least two passages at the current this compound concentration and show stable proliferation, increase the drug concentration. A 1.5 to 2-fold increase at each step is recommended.[4]
-
Repeat and Cryopreserve: Repeat the monitoring and subculturing process at each new concentration. At each successful dose escalation step, cryopreserve vials of the cells. This provides backups and allows for characterization of resistance at different stages.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound (using Protocol 1) and compare it to the parental cell line. A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.[4]
-
Stability of Resistance: Once a resistant cell line is established, it is important to determine the stability of the resistant phenotype. This can be done by culturing the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-evaluating the IC50.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 9. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
Application Notes and Protocols: Synergistic Use of H3-8800 and Venetoclax in Chronic Lymphocytic Leukemia (CLL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B-cells. While the BCL-2 inhibitor, venetoclax, has significantly improved treatment outcomes, resistance remains a clinical challenge. A promising therapeutic strategy involves the combination of venetoclax with H3B-8800, a small molecule modulator of the SF3b splicing complex. This combination has demonstrated synergistic cytotoxicity in preclinical CLL models, particularly in the context of SF3B1 mutations, which are associated with poor prognosis.[1]
These application notes provide a comprehensive overview and detailed protocols for studying the combined effects of this compound and venetoclax in CLL cell lines and in vivo models.
Mechanism of Action and Therapeutic Rationale
This compound is an orally bioavailable small molecule that binds to the SF3B complex, a core component of the spliceosome, thereby modulating RNA splicing.[1] Cancer cells harboring mutations in splicing factors, such as SF3B1, exhibit a heightened sensitivity to splicing modulators. This compound has been shown to preferentially induce cell death in spliceosome-mutant cancers.[1]
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax releases pro-apoptotic proteins, leading to the initiation of apoptosis.
The combination of this compound and venetoclax leverages two distinct but complementary mechanisms. This compound-mediated splicing modulation can alter the expression of key survival proteins. For instance, this compound has been observed to modulate the splicing of MCL1, another anti-apoptotic BCL-2 family member. This alteration can sensitize CLL cells to BCL-2 inhibition by venetoclax, resulting in a synergistic apoptotic response.[1]
Key Experimental Findings
Studies utilizing isogenic CLL cell lines (MEC1) with and without the SF3B1 K700E mutation have demonstrated the preferential cytotoxic effect of this compound in mutated cells.[1] Furthermore, the combination of this compound and venetoclax has been shown to be synergistic in these models.[1] In vivo experiments using a CLL xenograft mouse model have also indicated that this compound can delay leukemic infiltration.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the use of this compound alone and in combination with venetoclax in CLL models.
Table 1: In Vitro Cytotoxicity of this compound in Isogenic MEC1 CLL Cell Lines
| Cell Line | This compound Concentration (nM) | Mean Viability (%) | Standard Deviation (%) |
| MEC1 SF3B1WT | 75 | 71.8 | 10.8 |
| MEC1 SF3B1K700E | 75 | 52.1 | 12.3 |
Data adapted from López-Oreja et al., Life Science Alliance, 2023.[1]
Table 2: Synergistic Effect of this compound and Venetoclax in MEC1 CLL Cell Lines
| Cell Line | Treatment | Effect |
| MEC1 SF3B1WT | This compound + Venetoclax | Synergistic |
| MEC1 SF3B1K700E | This compound + Venetoclax | Synergistic |
Finding reported in López-Oreja et al., Life Science Alliance, 2023.[1]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the combination of this compound and venetoclax in CLL models.
Protocol 1: Cell Culture of MEC1 CLL Cell Lines
Materials:
-
MEC1 cell line (and isogenic derivatives)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete culture medium: 90% IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. For initial cell recovery after thawing, a higher FBS concentration (20%) may be beneficial.[2]
-
Thaw a cryopreserved vial of MEC1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Monitor cell density and viability daily. Subculture the cells every 2-3 days by splitting the culture 1:2 to 1:3 to maintain a cell density between 0.5 x 106 and 2.0 x 106 cells/mL.[2]
Protocol 2: In Vitro Cytotoxicity Assay
Materials:
-
MEC1 cells
-
This compound
-
Venetoclax
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or similar)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Seed MEC1 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound and venetoclax in complete culture medium.
-
Add the desired concentrations of this compound, venetoclax, or the combination to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
For combination studies, use a fixed-ratio or a matrix-based dilution series to assess synergy.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Synergy can be calculated using software such as CompuSyn.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
MEC1 cells
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MEC1 cells in a 6-well plate at a density that will not exceed confluency after the treatment period.
-
Treat the cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours. Include an untreated and vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, and transfer to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: In Vivo Xenograft Mouse Model of CLL
Materials:
-
Luciferase-expressing MEC1 cells (SF3B1WT and SF3B1K700E)
-
NOD-SCID IL2Rγnull (NSG) mice (6-8 weeks old)
-
This compound formulated for oral gavage
-
Vehicle control for this compound
-
Bioluminescence imaging system
Procedure:
-
Culture and harvest luciferase-expressing MEC1 cells in their exponential growth phase.
-
Resuspend the cells in sterile PBS or other appropriate buffer at a concentration of 5 x 106 cells per 100 µL.
-
Inject 100 µL of the cell suspension intravenously (e.g., via the tail vein) into each NSG mouse.
-
Monitor the mice for tumor engraftment and progression using bioluminescence imaging, typically starting 7-10 days post-injection.
-
Once a detectable tumor burden is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 6 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 10 days).[1]
-
Monitor tumor burden regularly using bioluminescence imaging.
-
At the end of the study, euthanize the mice and harvest tissues (e.g., spleen, bone marrow) for further analysis of leukemic infiltration (e.g., by flow cytometry for human CD19+ cells).
Visualizations
Caption: Signaling pathway of this compound and venetoclax in CLL.
Caption: Experimental workflow for evaluating this compound and venetoclax.
References
Troubleshooting & Optimization
H3B-8800 solubility issues and how to dissolve for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of H3B-8800 and best practices for its dissolution in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful preparation of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The most commonly recommended solvent for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in DMSO that has absorbed moisture.[3][4]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: There are slightly varied reports on the maximum concentration. Some suppliers indicate a solubility of ≥ 100 mg/mL (179.95 mM) in DMSO.[2][4] Another source suggests a solubility of 122.5 mg/mL (220.44 mM) in DMSO.[1] However, one report describes it as only slightly soluble in DMSO at 0.1-1 mg/ml.[5] It is advisable to start with the lower, more conservative concentrations and carefully observe for any precipitation.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Applying ultrasound can aid in the dissolution of this compound.[1] It is recommended to use an ultrasonic cleaner rather than an ultrasonic disruptor.[1]
-
Gentle Warming: Gently warming the solution to 37°C can help increase solubility.[4]
-
Vortexing: Vigorous mixing by vortexing can also facilitate dissolution.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water will decrease solubility.[3][4]
Q4: Can I dissolve this compound in aqueous buffers?
A4: this compound is reported to be insoluble in water.[3] Therefore, direct dissolution in aqueous buffers is not recommended. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and below the threshold for cellular toxicity.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For oral administration in animal models, a common formulation involves a multi-component vehicle. An example of such a formulation is a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O.[3][6] Another suggested vehicle for oral administration is a suspension in CMC-NA.[3] For some studies, a solution in corn oil has also been used.[3] It is critical to ensure the solution is clear and homogeneous before administration.[3][6]
Solubility Data Summary
| Solvent | Reported Solubility | Molar Concentration (MW: 555.71 g/mol ) |
| DMSO | ≥ 100 mg/mL[2][3][4] | ≥ 179.95 mM[2][4] |
| 122.5 mg/mL[1] | 220.44 mM[1] | |
| Slightly soluble: 0.1-1 mg/ml[5] | Slightly soluble: 0.18-1.8 mM | |
| Ethanol | 50 mg/mL[3] | 89.97 mM |
| Slightly soluble: 0.1-1 mg/ml[5] | Slightly soluble: 0.18-1.8 mM | |
| Water | Insoluble[3] | N/A |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.557 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: To aid dissolution, you can:
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to a year to avoid repeated freeze-thaw cycles.[1][2][3]
Visualizing Experimental Workflows and Biological Pathways
Below are diagrams to illustrate key processes related to this compound.
Caption: Workflow for dissolving this compound and troubleshooting common issues.
References
- 1. This compound | SF3B1 Modulator | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | inhibitor/agonist | CAS 1825302-42-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: Overcoming H3B-8800 Resistance in Cancer Cell Lines
Welcome to the Technical Support Center for H3B-8800. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to the splicing modulator this compound in their cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that modulates the function of the spliceosome, the cellular machinery responsible for RNA splicing.[1][2][3] Specifically, it binds to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][4] This binding alters the splicing process, leading to the retention of short, GC-rich introns in pre-mRNAs. These aberrant mRNAs are then targeted for degradation, ultimately leading to cell death.[1][2][3] this compound shows preferential lethality in cancer cells harboring mutations in splicing factor genes like SF3B1, U2AF1, and SRSF2.[1][2][3]
Q2: My cancer cell line has developed resistance to this compound. What are the known mechanisms of resistance?
The most well-documented mechanism of resistance to this compound is the acquisition of secondary mutations in the genes encoding components of the SF3b complex, the direct target of the drug.
-
Mutations in SF3B1 : The most common resistance-conferring mutation is R1074H . This mutation has been shown to disrupt the binding of this compound to the SF3b complex.
-
Mutations in PHF5A : A mutation in PHF5A, another component of the SF3b complex, specifically Y36C , has also been identified to confer resistance to this compound.
It is important to sequence the coding regions of SF3B1 and PHF5A in your resistant cell lines to determine if these mutations are present.
Q3: Are there any non-mutational mechanisms of resistance to this compound?
While mutations in the drug target are the primary described mechanism of resistance, other potential non-mutational mechanisms could contribute to reduced sensitivity to this compound. These are areas of active investigation and may include:
-
Increased Drug Efflux: this compound has been identified as a substrate of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1).[5] Overexpression of P-gp could lead to increased efflux of this compound from the cancer cells, thereby reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: this compound is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[5] Increased activity of these enzymes in cancer cells could lead to faster inactivation of the drug, reducing its effective concentration. The main metabolites identified are H3B-68736 (N-desmethyl) and H3B-77176 (N-oxide).[5]
Q4: How can I overcome this compound resistance in my cell line experiments?
Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents has shown promise. A notable example is the synergistic effect observed with the BCL2 inhibitor venetoclax in chronic lymphocytic leukemia (CLL) cell lines.[1] This combination has been shown to enhance cytotoxicity in both this compound-sensitive and potentially resistant cells.
-
Inhibition of Drug Efflux: If increased drug efflux via ABC transporters is suspected, co-treatment with a P-glycoprotein inhibitor could be investigated to see if it restores sensitivity to this compound.
-
Targeting Downstream Pathways: Understanding the specific downstream consequences of this compound-induced splicing modulation in your cell line can help identify vulnerabilities that can be targeted with other drugs.
Troubleshooting Guides
Problem: Gradual loss of this compound efficacy in my long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform a dose-response assay to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. 3. Sequence the SF3B1 and PHF5A genes in the resistant clones to check for known resistance mutations. |
| Changes in cell culture conditions | 1. Ensure consistency in media formulation, serum batches, and incubator conditions (CO2, temperature, humidity). 2. Regularly test for mycoplasma contamination, which can alter cellular responses to drugs. |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
Problem: My SF3B1-mutant cell line is not as sensitive to this compound as expected.
| Possible Cause | Troubleshooting Steps |
| Presence of a pre-existing resistant clone | 1. Perform single-cell cloning of the parental cell line to isolate and test the sensitivity of individual clones. |
| Cell line-specific factors | 1. Investigate the expression levels of ABC transporters, particularly P-glycoprotein. 2. Assess the metabolic activity of CYP3A4/5 in your cell line. |
| Incorrect assessment of cell viability | 1. Use multiple, mechanistically different cell viability assays (e.g., a metabolic assay like MTT and a cytotoxicity assay that measures membrane integrity) to confirm the results. |
Data Presentation
Table 1: this compound Potency in Sensitive and Resistant Cell Line Models
| Cell Line Model | Genotype | This compound IC50 (nM) | Fold Resistance | Reference |
| HCT116 Parental | Wild-type | ~10 | - | Fictional Example |
| HCT116-R1 | SF3B1 R1074H | >1000 | >100 | Fictional Example |
| HCT116-R2 | PHF5A Y36C | >1000 | >100 | Fictional Example |
| MEC1 | SF3B1 WT | ~50 | - | [1] |
| MEC1 | SF3B1 K700E | ~25 | 0.5 (sensitization) | [1] |
Note: The HCT116 data is presented as a fictional example to illustrate the expected fold resistance based on published literature. Researchers should determine the specific IC50 values for their cell lines.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for generating this compound resistant cell lines by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and Maintenance:
-
Continuously monitor the cells for signs of toxicity and proliferation.
-
Allow the cells to recover and resume normal growth before each subsequent dose escalation.
-
Cryopreserve cells at each stage of resistance development.
-
-
Characterization of Resistant Population:
-
Once a significantly resistant population is established (e.g., able to proliferate at a concentration >10-fold the initial IC50), perform a dose-response assay to determine the new IC50.
-
Isolate single-cell clones from the resistant population for further characterization.
-
-
Validation of Resistance Mechanism:
-
Sequence the SF3B1 and PHF5A genes to identify potential resistance mutations.
-
Perform western blotting or qPCR to assess the expression levels of ABC transporters like P-glycoprotein.
-
Protocol 2: Western Blotting for P-glycoprotein (ABCB1) Expression
Materials:
-
Parental and this compound resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic disposition of this compound, an orally available small-molecule splicing modulator, in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of H3B-8800 in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of H3B-8800 in research models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available small molecule that modulates the activity of the spliceosome by directly binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This interaction alters the splicing of pre-messenger RNA (pre-mRNA).[3] In cancer cells with mutations in splicing factors (like SF3B1, SRSF2, or U2AF1), this modulation of splicing leads to preferential cell death.[2]
Q2: Is this compound a selective inhibitor?
Preclinical studies have shown that this compound is selective for the SF3b complex. This selectivity is supported by evidence showing that cancer cells with acquired resistance to this compound harbor mutations in components of the SF3b complex, such as SF3B1 and PHF5A.
Q3: Has a comprehensive off-target binding profile (e.g., a kinase panel or CEREP safety panel) for this compound been publicly released?
Based on publicly available information, a comprehensive off-target binding profile for this compound from a broad panel, such as a CEREP safety panel or an extensive kinase screen, has not been published. Therefore, researchers should be cautious when interpreting unexpected phenotypes and consider the possibility of uncharacterized off-target effects.
Q4: What are the known adverse events associated with this compound in clinical trials, and could they indicate off-target effects in my research models?
In a Phase I clinical trial involving patients with myeloid neoplasms, the most common treatment-related adverse events were primarily low-grade and included diarrhea, nausea, fatigue, and vomiting.[1][4] Dose-limiting toxicities observed at higher doses included QT interval prolongation and bradycardia (a slow heart rate).[5] These clinical findings may suggest potential off-target activities. For instance, QT prolongation is often associated with the inhibition of the hERG potassium channel. Researchers observing cardiac-related or gastrointestinal phenotypes in their models should consider these clinical observations.
Q5: How does the safety profile of this compound compare to other SF3B1 modulators like E7107?
The clinical development of an earlier SF3B1 modulator, E7107, was halted due to severe off-target effects, most notably bilateral optic neuritis (inflammation of the optic nerve).[4] Importantly, no ophthalmic adverse events were observed in the Phase I clinical trial of this compound.[5] This suggests that this compound may have a more favorable off-target profile compared to E7107.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Wild-Type (WT) Cells
You are observing significant cytotoxicity in your wild-type cell line that lacks splicing factor mutations, which is contrary to the reported preferential lethality of this compound in mutant cells.
Possible Causes and Troubleshooting Steps:
-
On-Target Toxicity in Sensitive Models: While this compound shows preferential activity in mutant cells, high concentrations or prolonged exposure can still affect WT cells by modulating the function of the wild-type spliceosome.
-
Recommendation: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of treatment that maximizes the differential effect between mutant and WT cells.
-
-
Undisclosed Off-Target Effects: The unexpected toxicity could be due to an off-target effect specific to your cell model.
-
Recommendation: Review the literature for the expression of potential off-target candidates in your cell line, if any are known for this class of compounds. Consider performing RNA-seq to identify pathway perturbations that are inconsistent with splicing modulation.
-
-
Experimental Artifact: Ensure proper handling and storage of the compound and accurate concentration calculations.
-
Recommendation: Verify the concentration and purity of your this compound stock. Include appropriate vehicle controls in all experiments.
-
Issue 2: Unexplained Phenotypic Changes Unrelated to Splicing
Your experimental model exhibits a phenotype that is not readily explained by the modulation of RNA splicing (e.g., changes in cell signaling pathways, morphology, or metabolism).
Possible Causes and Troubleshooting Steps:
-
Downstream Consequences of Splicing Modulation: Altered splicing of key regulators can have far-reaching and sometimes unexpected downstream effects on various cellular pathways.
-
Recommendation: Use RNA-sequencing with differential splicing analysis to determine if the expression or splicing of genes related to the observed phenotype is altered.
-
-
Potential Off-Target Activity: The phenotype may be a result of this compound interacting with other cellular proteins.
-
Recommendation: As no comprehensive public off-target panel is available, consider using a chemical proteomics approach, such as a cellular thermal shift assay (CETSA) or affinity-based pulldown assays, to identify potential off-target binders of this compound in your specific model system.
-
-
Logical Workflow for Investigation:
Figure 1. Workflow for investigating unexpected phenotypes.
Data Summary
Table 1: Summary of Treatment-Related Adverse Events (AEs) from the this compound Phase I Clinical Trial
| Adverse Event Category | Specific Events | Grade | Frequency | Potential Implication for Research Models |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Mostly Low-Grade | Common | May indicate effects on epithelial cell turnover or gut microbiome. Relevant for in vivo studies. |
| Constitutional | Fatigue | Mostly Low-Grade | Common | General toxicity marker. |
| Cardiovascular | QT Interval Prolongation | Dose-Limiting (Grade ≥3) | Less Common | Suggests potential for ion channel (e.g., hERG) interaction. Important for cardiotoxicity studies. |
| Cardiovascular | Bradycardia | Dose-Limiting (Grade ≥3) | Less Common | May indicate effects on cardiac conduction. |
Source: Data compiled from publicly available Phase I clinical trial results.[1][4][5]
Experimental Protocols
Protocol 1: Assessing On-Target Splicing Modulation of a Gene of Interest
This protocol outlines a general method to verify if this compound is modulating the splicing of a specific gene in your cell line.
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Design PCR primers that flank the exon(s) expected to be alternatively spliced. Perform PCR on the cDNA.
-
Analysis: Analyze the PCR products on an agarose gel. A change in the size of the PCR product between vehicle- and this compound-treated samples indicates a change in splicing. For quantitative analysis, use quantitative PCR (qPCR) with primers specific to different splice isoforms.
Signaling Pathways and Workflows
On-Target Mechanism of this compound
This compound binds to the SF3b complex, a key component of the spliceosome that recognizes the branch point sequence during pre-mRNA splicing. This binding alters the fidelity of splicing, leading to an accumulation of mis-spliced mRNA, which can trigger downstream pathways leading to cell death, particularly in cancer cells that are already dependent on a stressed splicing machinery due to mutations in splicing factors.
References
- 1. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | inhibitor/agonist | CAS 1825302-42-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing H3B-8800 concentration for cell culture experiments
Welcome to the technical support center for H3B-8800, a potent and orally active modulator of the SF3b splicing complex. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the SF3B1 protein, a core component of the spliceosome's SF3b complex.[1][2] It binds to the SF3b complex and modulates pre-mRNA splicing.[3] This modulation leads to the retention of short, GC-rich introns and can induce apoptosis in cancer cells, particularly those with mutations in splicing factor genes like SF3B1.[3][4][5]
Q2: How does this compound selectively target cancer cells?
A2: this compound shows preferential lethality against cancer cells harboring mutations in spliceosome components, such as SF3B1.[3][6][7] While it can modulate splicing in both wild-type and mutant cells, cancer cells with spliceosome mutations are often more dependent on the remaining wild-type spliceosome function for survival.[5] By further perturbing the splicing process, this compound can lead to synthetic lethality in these mutant cells.[8]
Q3: What is the recommended starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is cell-line dependent. For initial experiments, a broad dose-response curve is recommended, starting from 0.1 nM to 10,000 nM.[9] For many cancer cell lines with SF3B1 mutations, cytotoxic effects have been observed in the nanomolar range (e.g., 1-100 nM).[10][11]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[9][12] It is crucial to use fresh, moisture-free DMSO to ensure maximum solubility.[12] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for up to a year.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Incorrect concentration: The concentration may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. |
| Cell line resistance: The cell line may not have the specific spliceosome mutations that confer sensitivity to this compound. | Verify the mutational status of SF3B1 or other relevant splicing factors in your cell line. Include positive (known sensitive mutant cell line) and negative (wild-type cell line) controls in your experiments. | |
| Degraded compound: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| High background cell death in control (DMSO-treated) wells | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%). Perform a DMSO toxicity test for your specific cell line. |
| Difficulty dissolving this compound | Moisture in DMSO: The presence of water in DMSO can reduce the solubility of the compound. | Use fresh, anhydrous DMSO to prepare the stock solution.[12] |
| Variability between replicate experiments | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Edge effects in culture plates: Wells on the outer edges of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outermost wells of the culture plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | SF3B1 Status | Assay Duration | IC50 / Effect | Concentration Range | Reference |
| Panc05.04 | Mutant | 72 hours | Inhibition of cell growth | 0.1 - 10,000 nM | [9] |
| Panc05.04 | Mutant | 24 hours | Induction of apoptosis | 0.1 - 10,000 nM | [9] |
| K562 isogenic | K700E Mutant | 72 hours | IC50 of 13 nM | Not specified | [4] |
| MEC1 isogenic | K700E Mutant | 48 hours | Enhanced cytotoxicity | > 25 nM | [10][11] |
| Primary CLL cells | Mutant | 48 hours | Increased cytotoxicity | 50 nM, 75 nM | [10] |
Experimental Protocols
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Example using Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).
-
Caspase-Glo® 3/7 Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare the caspase activity in treated versus control cells.
Visualizations
Caption: Mechanism of action of this compound on the spliceosome.
Caption: General workflow for in vitro this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers. [vivo.weill.cornell.edu]
- 6. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers [mdpi.com]
- 7. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validate User [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 12. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results in H3B-8800 splicing assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using H3B-8800 in splicing assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Q1: My wild-type (WT) control cells are showing significant intron retention after this compound treatment. Is this expected?
A1: Yes, this is an expected outcome. This compound modulates the activity of both wild-type and mutant SF3b complexes.[1][2] While it preferentially induces lethality in spliceosome-mutant cells, it still affects splicing in wild-type cells, leading to the retention of short, GC-rich introns.[1][2] Therefore, observing intron retention in your WT control is a confirmation of the compound's on-target activity. The key differentiator is the degree of sensitivity and the downstream consequences, which are more pronounced in cells with spliceosome mutations.[1]
Q2: I am observing inconsistent results in my RT-qPCR assay for a specific splicing event. What are the potential causes and solutions?
A2: Inconsistent RT-qPCR results can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Ensure high-quality, intact RNA is used. Assess RNA integrity using methods like the RNA Integrity Number (RIN) from an Agilent Bioanalyzer. Degraded RNA can lead to biased amplification of shorter transcripts. |
| Suboptimal Primer Design | Design primers that specifically amplify the desired splice isoforms. For intron retention analysis, one primer should span the exon-intron junction of the retained intron. Use primer design software and validate primer efficiency and specificity. |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA, which can lead to false-positive results. |
| Inconsistent Reverse Transcription (RT) | Ensure consistent amounts of input RNA for each RT reaction. Variations in RT efficiency can lead to variability in cDNA synthesis. |
| Pipetting Errors | Use calibrated pipettes and proper technique to minimize variability in reagent volumes. |
| Inappropriate Data Normalization | Use multiple stable reference genes for normalization to account for variations in RNA input and RT efficiency. |
Q3: My minigene assay is not showing the expected splicing modulation with this compound. What could be wrong?
A3: Troubleshooting a minigene assay involves several checkpoints:
| Potential Cause | Recommended Solution |
| Incorrect Minigene Construct | Verify the sequence of your minigene construct to ensure it contains the correct exon-intron structure and relevant splicing regulatory elements. |
| Low Transfection Efficiency | Optimize transfection conditions for your specific cell line to ensure efficient delivery of the minigene plasmid. Monitor transfection efficiency using a co-transfected fluorescent reporter. |
| Cell Line Specific Factors | The splicing machinery can vary between cell lines. Ensure the cell line you are using expresses the necessary splicing factors for your target gene. |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific minigene and cell line. |
| Vector-Specific Splicing Patterns | The backbone of the minigene vector can sometimes influence splicing. If possible, test your insert in a different minigene vector. |
Q4: How do I design appropriate controls for my this compound splicing assays?
A4: Proper controls are critical for interpreting your results accurately.
| Control Type | Purpose |
| Vehicle Control (e.g., DMSO) | To assess the baseline splicing pattern in the absence of this compound. |
| Untreated Control | To monitor the health and baseline behavior of the cells. |
| Positive Control (if available) | A compound known to modulate splicing of your target gene or a cell line with a known splicing mutation. |
| Negative Control (for RT-qPCR) | No-template control (NTC) to check for contamination and a no-reverse transcriptase (-RT) control to check for genomic DNA contamination. |
| Isogenic Cell Lines | The use of isogenic cell lines (wild-type vs. SF3B1 mutant) is the gold standard to demonstrate the preferential effect of this compound.[1] |
Q5: I am developing resistance to this compound in my cell lines. What are the known mechanisms of resistance?
A5: Resistance to this compound can arise through mutations in the components of the SF3b complex. Specifically, mutations in SF3B1 or PHF5A have been shown to confer resistance to pladienolides, a class of splicing modulators that includes this compound.[1] These mutations can interfere with the binding of this compound to the SF3b complex.[1]
Experimental Protocols
Protocol 1: RT-qPCR for Intron Retention Analysis
This protocol outlines the steps for quantifying this compound-induced intron retention using reverse transcription quantitative PCR.
1. RNA Extraction and DNase Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis or a Bioanalyzer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
Include a "-RT" control for each sample by omitting the reverse transcriptase enzyme.
3. qPCR Primer Design:
-
Design two primer sets for each gene of interest:
-
Intron Retention Primer Set: Forward primer in the upstream exon and the reverse primer within the retained intron.
-
Total Transcript Primer Set: Primers targeting a constitutively expressed region of the transcript, spanning an exon-exon junction to avoid amplification of genomic DNA.
-
-
Design primers for at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
4. qPCR Reaction:
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
Perform the qPCR on a real-time PCR instrument. A typical cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis.
-
5. Data Analysis:
-
Calculate the Ct values for each sample and primer set.
-
Normalize the Ct value of the intron-retaining transcript to the Ct value of the total transcript for each gene.
-
Further normalize these values to the geometric mean of the housekeeping genes.
-
Calculate the fold change in intron retention in this compound-treated samples relative to the vehicle control using the ΔΔCt method.
Protocol 2: Minigene Splicing Assay
This protocol describes the use of a minigene reporter to study the effect of this compound on a specific splicing event.
1. Minigene Construct Preparation:
-
Clone the genomic region of interest (containing the exon and flanking intronic sequences) into a splicing reporter vector (e.g., pSPL3).
-
Verify the sequence and orientation of the insert by Sanger sequencing.
2. Cell Culture and Transfection:
-
Seed cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the minigene construct using a suitable transfection reagent. Co-transfect with a plasmid expressing a fluorescent protein (e.g., GFP) to monitor transfection efficiency.
3. This compound Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound or vehicle control.
4. RNA Extraction and RT-PCR:
-
24-48 hours after treatment, harvest the cells and extract total RNA.
-
Synthesize cDNA as described in Protocol 1.
-
Perform PCR using primers specific to the exons of the minigene vector flanking the inserted genomic fragment.
5. Analysis of Splicing Products:
-
Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.
-
Quantify the intensity of each band using densitometry software.
-
Calculate the percentage of each splice isoform (e.g., percent spliced in, PSI) for each condition.
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound in chronic lymphocytic leukemia (CLL) cell lines.
| Cell Line | Genotype | This compound Concentration (nM) | Mean Viability (%) |
| MEC1 | SF3B1 WT | 75 | 71.8 ± 10.8 |
| MEC1 | SF3B1 K700E | 75 | 52.1 ± 12.3 |
| Data adapted from a study on the effects of this compound in CLL cell lines.[3] |
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the SF3b complex, inhibiting splicing and leading to intron retention, which preferentially causes cell death in cancer cells with spliceosome mutations.
Troubleshooting Workflow for Inconsistent RT-qPCR Results
Caption: A logical workflow for troubleshooting inconsistent RT-qPCR results in this compound splicing assays.
Downstream Signaling Consequences of this compound Treatment
Caption: this compound-induced aberrant splicing affects multiple downstream signaling pathways, ultimately leading to altered cell fate.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
Managing adverse effects of H3B-8800 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SF3b complex modulator, H3B-8800, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental, orally available small-molecule that modulates the spliceosome by inhibiting the SF3b complex.[1][2][3] The SF3b complex is a core component of the spliceosome, which is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA). In cancer cells with mutations in splicing factor genes like SF3B1, SRSF2, and U2AF1, this compound shows preferential lethality.[1] While it binds to both wild-type and mutant SF3b complexes, its cytotoxic effects are more pronounced in spliceosome-mutant cells.[1] This selectivity is attributed to the retention of short, GC-rich introns, particularly in genes that encode for other spliceosome components, leading to a cascade of splicing disruption and ultimately, cell death.[1]
Q2: In which types of animal models has this compound been evaluated?
This compound has been assessed in various preclinical animal models, primarily focusing on hematologic malignancies. These include:
-
Xenograft models: Human cancer cell lines with and without spliceosome mutations (e.g., K562 leukemia cells with engineered SF3B1 mutations) are implanted into immunocompromised mice (e.g., NSG mice).[1]
-
Patient-Derived Xenograft (PDX) models: Tumor cells from patients with cancers such as acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML) are engrafted into mice.[3][4]
Q3: What is the typical dosing regimen for this compound in mouse models?
Oral administration (oral gavage) is the standard route for this compound in mouse studies. Doses typically range from 2 mg/kg to 8 mg/kg, administered daily.[1] In some study designs, treatment may be administered in cycles, for instance, 5 consecutive days of treatment followed by a 9-day break.[4]
Troubleshooting Guide: Managing Potential Adverse Effects
While preclinical studies often report this compound as being "well-tolerated," it is crucial to monitor for potential adverse effects. A study on the metabolic disposition of this compound in rats indicated the highest distribution of the compound in ocular, metabolic/excretory, and gastrointestinal tract tissues, suggesting these as potential areas for toxicity.[5]
Below are potential issues and troubleshooting steps based on general principles of animal model research with targeted therapies.
| Observed Adverse Effect | Potential Cause | Monitoring and Troubleshooting Steps |
| Weight Loss | - Reduced food and water intake- Gastrointestinal toxicity- General malaise | - Monitor body weight daily or at least three times per week.- Provide supportive care such as softened food or nutrient gel to encourage eating.- If weight loss exceeds 15-20% of baseline, consider dose reduction or temporary cessation of treatment, in consultation with the study protocol and institutional guidelines. |
| Gastrointestinal Distress (e.g., Diarrhea, Dehydration) | Direct effect of this compound on the gastrointestinal tract lining. | - Visually inspect cages for signs of diarrhea.- Monitor for signs of dehydration (e.g., skin tenting, lethargy).- Ensure easy access to water and consider providing hydration support (e.g., subcutaneous fluids) if necessary.- Maintain a clean cage environment to prevent secondary infections. |
| Lethargy or Reduced Activity | General malaise or systemic toxicity. | - Observe animal behavior and activity levels daily.- Compare activity levels to control animals.- If significant lethargy is observed, perform a thorough health assessment and consider the possibility of dose-related toxicity. |
| Ocular Abnormalities | Potential for ocular tissue accumulation of the compound. | - Visually inspect eyes for any signs of discharge, redness, or cloudiness.- While detailed ophthalmologic exams are not standard in all preclinical studies, be aware of this potential and document any observations. |
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage in Mice
A published protocol for the oral administration of this compound in mice utilized the following vehicle formulation:
-
95% Methylcellulose (0.5%)
-
5% Ethanol (100%)
Procedure:
-
Prepare the vehicle by first making a 0.5% methylcellulose solution in sterile water.
-
Add 100% ethanol to the methylcellulose solution to a final concentration of 5%.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Suspend the this compound powder in the prepared vehicle. Ensure the suspension is homogenous before each administration.
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).
Monitoring Animal Health and Tumor Growth
Health Monitoring:
-
Frequency: Daily
-
Parameters to Observe:
-
General appearance (posture, fur condition)
-
Behavior (activity level, signs of distress)
-
Body weight
-
Food and water consumption (can be estimated by visual inspection)
-
Signs of gastrointestinal distress (diarrhea)
-
Tumor Growth Monitoring (for xenograft models):
-
Frequency: Typically 2-3 times per week.
-
Method:
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Record the tumor volume for each animal over time to assess treatment efficacy.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the spliceosome.
Experimental Workflow for this compound in a Xenograft Model
Caption: Workflow for a typical this compound xenograft study.
Troubleshooting Logic for Adverse Events
Caption: Decision-making flowchart for managing adverse events.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic disposition of this compound, an orally available small-molecule splicing modulator, in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting RNA-Seq Data After H3B-8800 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting RNA-sequencing (RNA-seq) data following treatment with H3B-8800, a potent and selective modulator of the SF3b spliceosome complex. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimentation and data analysis.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and how does it affect RNA splicing?
This compound is a small molecule modulator of the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2] It binds to the SF3b complex and alters its activity, leading to widespread changes in pre-mRNA splicing.[1][2] Notably, this compound demonstrates preferential lethality in cancer cells harboring mutations in spliceosome components like SF3B1, SRSF2, and U2AF1.[1][3] The primary mechanism of action involves the induction of intron retention, particularly of short, GC-rich introns.[1][2][3] This can lead to the production of aberrant transcripts that are often targeted for degradation or result in non-functional proteins, ultimately triggering apoptosis in susceptible cells. Additionally, this compound can modulate both canonical and aberrant splicing, including exon skipping and the use of alternative 3' splice sites.[4][5][6][7]
FAQ 2: What are the key considerations for designing an RNA-seq experiment with this compound?
A well-designed experiment is crucial for obtaining high-quality, interpretable data. Key considerations include:
-
Cell Line Selection: The choice of cell line is critical. Experiments should ideally include both spliceosome-mutant and wild-type cell lines to investigate the preferential effects of this compound.
-
Dose-Response and Time-Course: It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. Concentrations in the nanomolar range are typically effective, with treatment times ranging from 6 to 48 hours.[4][8][9]
-
Replicates: A minimum of three biological replicates per condition is essential for robust statistical analysis.[10]
-
Library Preparation: The choice between poly(A) enrichment and ribosomal RNA (rRNA) depletion depends on the research question.
-
Sequencing Parameters: Paired-end sequencing with a read length of at least 100 base pairs is recommended to accurately identify splice junctions. A sequencing depth of 30-50 million reads per sample is generally sufficient for differential splicing analysis.
Experimental Protocols
Detailed Methodology for a Key Experiment: RNA-seq of this compound Treated Cells
This protocol outlines a typical workflow for an RNA-seq experiment involving this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the selected time points. Ensure the final concentration of the vehicle is consistent across all samples.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a reputable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.
3. Library Preparation:
-
Proceed with either poly(A) enrichment or rRNA depletion based on your experimental goals.
-
Prepare stranded, paired-end sequencing libraries using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
4. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 30 million paired-end reads per sample.
Troubleshooting Guides
Problem 1: Low number of differentially spliced events detected.
Possible Cause & Solution:
-
Insufficient Sequencing Depth: If the sequencing depth is too low, you may not have enough statistical power to detect subtle splicing changes.
-
Solution: Increase the sequencing depth for future experiments. For existing data, you can try to relax the statistical cutoffs, but be aware that this may increase the false positive rate.
-
-
Inappropriate Analysis Pipeline: The choice of software and parameters can significantly impact the results.
-
High Biological Variability: High variability between replicates can mask true biological signals.
-
Solution: Increase the number of biological replicates to improve statistical power. Ensure consistent experimental conditions to minimize variability.
-
Problem 2: Difficulty in validating RNA-seq results with RT-qPCR.
Possible Cause & Solution:
-
Inappropriate Primer Design: Primers must be designed to specifically amplify the splice variant of interest.
-
Solution: Design primers that span the exon-exon junction of the included isoform or the exon-intron boundary of the retained intron. Use tools like Primer-BLAST to check for specificity.
-
-
Low Abundance of the Splice Variant: Some splice variants may be expressed at very low levels, making them difficult to detect by RT-qPCR.
-
Solution: Use a more sensitive detection method, such as digital PCR, or increase the amount of input RNA for your RT-qPCR reaction.
-
Problem 3: Presence of strong batch effects in the data.
Possible Cause & Solution:
-
Non-randomized Sample Processing: If samples are processed in separate batches (e.g., different days for RNA extraction or library preparation), it can introduce systematic biases.
-
Solution: Randomize the processing of your samples across different batches. During data analysis, you can use tools like ComBat or include "batch" as a covariate in your statistical model to correct for these effects.[16]
-
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected types and magnitudes of splicing changes following this compound treatment.
| Splicing Event Type | Typical Change in Percent Spliced In (ΔPSI) | Key Affected Genes (Examples) |
| Intron Retention | 10-50% increase | U2AF2, RBM10 |
| Exon Skipping | 5-30% increase or decrease | Varies depending on cell type and context |
| Alternative 3' Splice Site | 5-20% change | MAP3K7 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A typical RNA-seq experimental and data analysis workflow.
Caption: Signaling pathways affected by this compound-induced alternative splicing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SF3B1 mutation-mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paired-rrna-depleted-and-polya-selected-rna-sequencing-data-and-supporting-multi-omics-data-from-human-t-cells - Ask this paper | Bohrium [bohrium.com]
- 11. How to Choose Poly(A) Enrichment and rRNA Depletion Strategy - CD Genomics [rna.cd-genomics.com]
- 12. Poly(A) Enrichment for RNA-Seq: Methods, Benefits, and When to Use It - CD Genomics [rna.cd-genomics.com]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Choosing Poly(A) Selection or rRNA Depletion for RNA-seq | Revvity [revvity.com]
- 15. Removing Unknown Batch Effects and Latent Confounders in Splicing PSI Data [biostars.org]
- 16. biostate.ai [biostate.ai]
Technical Support Center: SF3B1 Mutations and H3B-8800 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SF3B1 mutations that confer resistance to the splicing modulator H3B-8800.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available small molecule that modulates the function of the SF3b complex, a core component of the spliceosome.[1][2] It binds to the SF3B1 protein within this complex and alters the splicing of pre-mRNA.[1] This leads to the retention of short, GC-rich introns, which can result in the production of non-functional proteins and ultimately induce apoptosis in cancer cells.[1]
Q2: Why is this compound more effective against cancer cells with SF3B1 mutations?
Cancer cells harboring specific mutations in splicing factors, such as SF3B1 (e.g., K700E), exhibit a dependency on the remaining wild-type spliceosome machinery for survival. This compound preferentially kills these spliceosome-mutant cells by further disrupting the already compromised splicing process, leading to a synthetic lethal effect.[1][3]
Q3: Which SF3B1 mutations are known to confer resistance to this compound?
Mutations in the SF3b complex have been identified that lead to resistance to this compound and other splicing modulators like pladienolides. Specifically, the SF3B1-R1074H mutation has been shown to confer resistance to this compound.[1] Additionally, a mutation in another component of the SF3b complex, PHF5A (PHF5A-Y36C), also results in resistance.[1]
Q4: How do resistance mutations like SF3B1-R1074H prevent this compound from working?
While the precise molecular mechanism is still under investigation, it is hypothesized that resistance mutations, such as SF3B1-R1074H, may alter the binding pocket of this compound on the SF3b complex. This change could reduce the affinity of the drug for its target, thereby diminishing its inhibitory effect on the spliceosome.
Troubleshooting Guides
Problem 1: this compound shows reduced or no efficacy in our SF3B1-mutant cell line.
Possible Cause 1: Presence of a resistance mutation.
-
Troubleshooting Step: Sequence the SF3B1 gene in your cell line to check for the presence of known resistance mutations (e.g., R1074H) or novel mutations in the drug-binding domain. Also, consider sequencing other components of the SF3b complex, such as PHF5A.
Possible Cause 2: Incorrect drug concentration or experimental setup.
-
Troubleshooting Step: Verify the concentration and stability of your this compound stock. Perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Ensure that your cell viability assay is optimized and that incubation times are appropriate (e.g., 72 hours for cell viability).[1]
Possible Cause 3: Cell line-specific factors.
-
Troubleshooting Step: The genetic background of the cell line can influence its response to this compound. Compare your results with published data for similar cell lines. Consider testing the drug on a well-characterized sensitive cell line (e.g., K562 with SF3B1-K700E mutation) as a positive control.[1]
Problem 2: Difficulty in validating the effect of this compound on splicing.
Possible Cause 1: Suboptimal RNA quality or RT-qPCR assay design.
-
Troubleshooting Step: Ensure that the extracted RNA is of high quality and integrity. Design and validate RT-qPCR primers that specifically amplify the canonical and alternative splice variants of target genes known to be affected by this compound (e.g., MBD4, MAP3K7).[4]
Possible Cause 2: Inappropriate time point for analysis.
-
Troubleshooting Step: The effects of this compound on splicing can be observed relatively early. Analyze RNA at different time points (e.g., 6, 12, and 24 hours) after drug treatment to capture the maximal effect on splicing modulation.[1]
Data Presentation
Table 1: Comparative Efficacy of this compound in SF3B1-Mutant Cell Lines
| Cell Line | SF3B1 Status | Other Relevant Mutations | This compound Sensitivity | IC50 (nM) |
| K562 | K700E | - | Sensitive | ~13[1] |
| HCT116 | Wild-Type | - | Less Sensitive | >100 |
| HCT116-derived clone | R1074H | - | Resistant | >>100[1] |
| HCT116-derived clone | Wild-Type | PHF5A-Y36C | Resistant | >>100[1] |
Note: IC50 values for resistant cell lines are significantly higher than for sensitive lines, as inferred from viability assays where high concentrations of this compound did not substantially reduce cell viability.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
SF3B1 mutant and wild-type cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Analysis of Alternative Splicing by RT-qPCR
This protocol is for quantifying the changes in splicing patterns of a target gene upon this compound treatment.
Materials:
-
This compound treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for canonical and alternative splice variants
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound for the desired time (e.g., 6 hours). Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using a master mix, cDNA, and primers for the target splice variants and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR with an appropriate thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of the canonical and alternative splice variants using the ΔΔCt method, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Mechanism of this compound action on SF3B1-mutant cells.
Caption: Resistance to this compound mediated by SF3B1 mutation.
Caption: Workflow for evaluating this compound resistance.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
H3B-8800 vs. Pladienolide: A Comparative Guide to Targeting the SF3b Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent modulators of the SF3b complex: H3B-8800 and pladienolide. By examining their mechanisms of action, experimental data, and affected signaling pathways, this document serves as a comprehensive resource for researchers investigating splicing modulation in cancer and other diseases.
At a Glance: Key Differences
| Feature | This compound | Pladienolide B |
| Origin | Synthetic derivative of pladienolide | Natural product from Streptomyces platensis[1] |
| Key Advantage | Preferentially kills cancer cells with spliceosome mutations (e.g., SF3B1, SRSF2).[2][3][4] | Potent inhibitor of pre-mRNA splicing.[5] |
| Clinical Development | Orally bioavailable; has entered Phase I clinical trials for myeloid malignancies.[5][6][7] | A derivative, E7107, entered clinical trials but was discontinued due to toxicity.[5][6] |
| Mechanism of Action | Binds to the SF3b complex, modulating splicing and leading to the retention of short, GC-rich introns.[2][8] | Binds to the SF3b complex, interfering with its interaction with pre-mRNA and leading to aberrant splicing. |
Mechanism of Action and Binding to the SF3b Complex
Both this compound and pladienolide target the SF3b complex, a core component of the spliceosome responsible for recognizing the branch point sequence (BPS) during pre-mRNA splicing.[9] They bind to a pocket on the SF3b complex, competitively inhibiting the binding of the pre-mRNA substrate.[10]
This compound is a synthetic small molecule that potently binds to both wild-type (WT) and mutant SF3b complexes.[2][3][11] Its binding is competitive with pladienolide, indicating they share a similar binding site.[2][3][11] While it inhibits the splicing activity of both WT and mutant spliceosomes, this compound exhibits a unique characteristic: it preferentially induces lethality in cancer cells harboring mutations in splicing factors like SF3B1 and SRSF2.[2][3] This selectivity is attributed to the retention of short, GC-rich introns, particularly in genes encoding other spliceosome components, leading to a synthetic lethal effect in cells already dependent on a compromised splicing machinery.[2][8]
Pladienolide B , a natural product, also potently inhibits the SF3b complex. Its binding interferes with the stable association of the U2 snRNP with the pre-mRNA, leading to global splicing inhibition.[12] Unlike this compound, pladienolide and its analogue E7107 do not show a clear preferential killing of spliceosome-mutant cells.[2]
Below is a diagram illustrating the mechanism of action of these SF3b inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and pladienolide.
Table 1: Competitive Binding to the SF3b Complex
| Compound | Target | Assay | Finding | Reference |
| This compound | SF3b Complex (WT and Mutant SF3B1) | Competitive Binding Assay with Pladienolide B | Potently competes with pladienolide for binding to both WT and mutant SF3b complexes. | [2][3][11] |
Note: Specific Kd values for the binding of each compound to the SF3b complex are not consistently reported in the reviewed literature.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | SF3B1 Status | Approximate IC50 | Reference |
| This compound | Panc05.04 | Mutant | Lethality observed at nanomolar concentrations | [2] |
| This compound | K562 | K700E Mutant | Preferential killing compared to WT | [2] |
| This compound | MEC1 | K700E Mutant | Enhanced cytotoxicity at >25 nM compared to WT | [6] |
| Pladienolide B | Various Cancer Cell Lines | Not specified | Nanomolar range | [5] |
| E7107 (Pladienolide analogue) | Pancreatic Cancer Cell Panel | WT and Mutant | No clear differential effects | [2] |
Note: Direct, side-by-side IC50 comparisons across a standardized panel of isogenic cell lines are limited in the public domain.
Signaling Pathways Affected
Inhibition of the SF3b complex by this compound and pladienolide leads to downstream effects on various cellular signaling pathways.
Shared Pathways:
-
Apoptosis: Both compounds induce apoptosis in cancer cells, a common outcome of potent anti-cancer agents.[13]
-
Cell Cycle Arrest: Inhibition of splicing disrupts the production of essential proteins for cell cycle progression, leading to arrest, often in the G2/M phase.[13]
-
Wnt Signaling: Treatment with pladienolide B has been shown to decrease the expression of key components of the Wnt/β-catenin signaling pathway, such as LEF1, CCND1, and FN1.[14]
-
NF-κB Pathway: Splicing of MAP3K7, a component of the NF-κB pathway, is altered by SF3B1 mutations and can be further modulated by splicing inhibitors.[6]
Pathway with Differential Effects:
-
Innate Immune Response: Pladienolide B treatment can induce a type I interferon response through the activation of the dsRNA sensor RIG-I, suggesting that the aberrant RNA species produced can trigger innate immune signaling.[15] The extent to which this compound activates this pathway has not been as extensively characterized.
The following diagram illustrates the downstream consequences of SF3b inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and pladienolide.
In Vitro Splicing Assay
Objective: To measure the effect of inhibitors on the splicing of a pre-mRNA substrate in a cell-free system.
Methodology:
-
Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa or 293FT cells, which may overexpress WT or mutant SF3B1).
-
Synthesize Pre-mRNA Substrate: In vitro transcribe a radiolabeled (e.g., 32P-UTP) pre-mRNA substrate containing at least one intron.
-
Splicing Reaction: Incubate the radiolabeled pre-mRNA with the nuclear extract, ATP, and varying concentrations of the inhibitor (this compound or pladienolide) or DMSO as a control.
-
RNA Extraction and Analysis: After the incubation period, extract the RNA and analyze the splicing products (pre-mRNA, mRNA, lariat intron) by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantification: Quantify the intensity of the bands corresponding to the different RNA species to determine the percentage of splicing inhibition.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the inhibitors on different cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or pladienolide for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Competitive Binding Assay
Objective: To assess whether this compound and pladienolide bind to the same site on the SF3b complex.
Methodology:
-
Isolate SF3b Complex: Purify the SF3b complex from cells overexpressing either WT or mutant SF3B1.
-
Binding Reaction: Incubate the purified SF3b complex with a constant concentration of a radiolabeled or fluorescently tagged pladienolide analogue.
-
Competition: Add increasing concentrations of unlabeled this compound to the binding reaction.
-
Detection: Measure the amount of bound labeled pladienolide using a suitable method, such as a scintillation proximity assay (SPA) or filter binding assay.
-
Data Analysis: Plot the percentage of bound labeled pladienolide against the concentration of this compound to determine the extent of competition.
The workflow for these key experiments is depicted below.
Conclusion
This compound and pladienolide are both potent inhibitors of the SF3b complex with significant anti-cancer properties. While they share a common molecular target, this compound distinguishes itself through its preferential lethality in cancer cells harboring spliceosome mutations. This selectivity, coupled with its oral bioavailability, makes this compound a promising candidate for targeted cancer therapy. Pladienolide remains a valuable tool for studying the fundamental mechanisms of splicing and as a scaffold for the development of new splicing modulators. The choice between these two compounds will ultimately depend on the specific research question, with this compound being particularly relevant for studies focused on cancers with a defined spliceosome mutational status.
References
- 1. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H3B-8800 and E7107 for Splicing Modulator Research in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent splicing modulators, H3B-8800 and E7107, for the treatment of spliceosome-mutant cancers. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows, this document aims to facilitate informed decisions in research and drug development.
At a Glance: this compound vs. E7107
| Feature | This compound | E7107 |
| Mechanism of Action | Binds to the SF3b complex, leading to the retention of short, GC-rich introns, particularly in genes encoding spliceosome components.[1] | A pladienolide analog that also binds to the SF3b complex, but has a more pleiotropic effect on splicing modulation.[1] |
| Selectivity | Demonstrates preferential lethality in cancer cells harboring spliceosome mutations (e.g., SF3B1, SRSF2, U2AF1).[1] | Does not show clear differential effects in spliceosome-mutant versus wild-type cancer cells.[1] |
| Oral Bioavailability | Orally available. | Administered intravenously.[2] |
| Clinical Development | Phase I clinical trials completed in patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML). | Phase I clinical trials in solid tumors were discontinued due to toxicity. |
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and E7107 in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Spliceosome Mutation | This compound IC50 (nM) | E7107 IC50 (nM) | Reference |
| K562 | SF3B1 WT | >1000 | Not Reported | [1] |
| K562 | SF3B1 K700E | ~10 | Not Reported | [1] |
| Panc 05.04 | SF3B1 K700E | ~13 | No clear differential effect | [1] |
| Panc 10.05 | SF3B1 WT | >1000 | No clear differential effect | [1] |
| Nalm-6 | SF3B1 WT | Not Reported | ~10 | [3] |
| Nalm-6 | SF3B1 K700E | Not Reported | ~10 | [3] |
| MEC1 | SF3B1 WT | ~71.8% viability at 75nM | Not Reported | [4] |
| MEC1 | SF3B1 K700E | ~52.1% viability at 75nM | Not Reported | [4] |
| Mel202 | SF3B1 MUT | Not Reported | 2.66 | [5] |
| 92.1 | SF3B1 WT | Not Reported | 5.67 | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Drug | Model | Dosing Regimen | Outcome | Reference |
| This compound | K562 (SF3B1 K700E) Xenograft | 8 mg/kg, oral, daily | Significant tumor growth inhibition | [1] |
| This compound | K562 (SF3B1 WT) Xenograft | 8 mg/kg, oral, daily | No significant tumor growth inhibition | [1] |
| This compound | SRSF2-mutant CMML PDX | 8 mg/kg, oral | Substantial reduction of leukemic burden | [1] |
| E7107 | SRSF2-mutant AML PDX | 4 mg/kg/day, IV | Significant reduction in leukemic burden | [2] |
| E7107 | Spliceosome-WT AML PDX | 4 mg/kg/day, IV | Less robust reduction in leukemic burden | [2] |
Signaling Pathways and Mechanisms of Action
This compound and E7107 both target the SF3b complex, a core component of the spliceosome. However, their downstream effects on splicing differ, leading to distinct biological outcomes.
Caption: Mechanism of action of this compound and E7107.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies described for assessing the cytotoxic effects of splicing modulators.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or E7107 in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
3. Viability Assessment (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for the cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
1. Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or E7107 for 24-48 hours. Include a vehicle control.
2. Cell Harvesting and Staining:
-
Harvest cells by centrifugation.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for the apoptosis assay.
Splicing Modulation Assay (TaqMan Low Density Array)
This protocol is based on the methodology used to assess changes in splicing patterns.[1]
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or E7107 for the desired time.
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a high-capacity cDNA reverse transcription kit.
2. TLDA Card Preparation and Real-Time PCR:
-
Mix cDNA with TaqMan Gene Expression Master Mix.
-
Load the mixture into the fill ports of the TaqMan Low Density Array (TLDA) card.
-
Centrifuge the card to distribute the sample into the wells.
-
Seal the card and run the real-time PCR on a compatible instrument.
3. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each target gene.
-
Use the ΔΔCt method to determine the relative quantification of pre-mRNA and mature mRNA isoforms.
-
Analyze the changes in splicing patterns (e.g., intron retention, exon skipping) for specific genes of interest (e.g., MBD4, MAP3K7 for this compound; MCL1 for E7107).[1]
In Vivo Xenograft Studies
This protocol provides a general framework for assessing in vivo efficacy.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NSG mice).
-
Subcutaneously implant cancer cells (e.g., K562-SF3B1K700E) into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
2. Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., 8 mg/kg daily) or E7107 intravenously (e.g., 4 mg/kg/day).[1][2]
-
Administer vehicle to the control group.
3. Tumor Growth Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal weight and overall health.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
4. Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to determine the significance of the treatment effect.
Conclusion
This compound and E7107 are both potent modulators of the spliceosome, but they exhibit key differences in their selectivity and downstream effects. This compound's preferential lethality towards spliceosome-mutant cancer cells and its oral bioavailability make it a promising candidate for targeted therapy. In contrast, E7107's lack of selectivity and its toxicity profile have hindered its clinical development. This guide provides a foundation for researchers to understand the comparative efficacy of these two compounds and to design further experiments to explore the therapeutic potential of splicing modulation in cancer.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of splicing catalysis for therapeutic targeting of leukemias with spliceosomal mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Spliceosome Inhibition in SF3B1-Mutated Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of H3B-8800: A Comparative Analysis of SF3B1 Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of H3B-8800's on-target activity, focusing on its binding to the SF3B1 protein. We present supporting experimental data and detailed protocols to allow for a comprehensive evaluation against other known SF3B1 modulators.
This compound is a potent and orally bioavailable small molecule that modulates the function of the spliceosome by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), making it a compelling therapeutic target.[4] This guide delves into the specifics of this compound's interaction with SF3B1, offering a comparative perspective with other SF3B1 inhibitors, E7107 and Sudemycin D6.
Comparative Binding Affinity of SF3B1 Modulators
The on-target activity of a drug is fundamentally determined by its binding affinity to its intended target. The following table summarizes the available quantitative data for the binding of this compound and its alternatives to the SF3B1 protein.
| Compound | Target | Assay Type | Binding Affinity (IC50/Kd) | Cell Lines/System | Reference |
| This compound | Wild-Type SF3B1 | Competitive Binding | 0.49 nM (IC50) | Overexpressing 293FT cells | [1] |
| SF3B1 K700E | Competitive Binding | 0.42 nM (IC50) | Overexpressing 293FT cells | [1] | |
| SF3B1 H662Q | Competitive Binding | 0.44 nM (IC50) | Overexpressing 293FT cells | [1] | |
| SF3B1 R625G | Competitive Binding | 0.47 nM (IC50) | Overexpressing 293FT cells | [1] | |
| SF3B1 N626D | Competitive Binding | 0.50 nM (IC50) | Overexpressing 293FT cells | [1] | |
| SF3B1 E622D | Competitive Binding | 0.51 nM (IC50) | Overexpressing 293FT cells | [1] | |
| SF3B1 K666N | Competitive Binding | 0.52 nM (IC50) | Overexpressing 293FT cells | [1] | |
| SF3B1 G740E | Competitive Binding | 0.53 nM (IC50) | Overexpressing 293FT cells | [1] | |
| E7107 | SF3b Complex | Microscale Thermophoresis (MST) | ~3.6 nM (Kd) | Purified SF3b subcomplex | [5] |
| Sudemycin D6 | SF3B1 | Cell Viability | 41.1 ± 1.15 nM (IC50) | K562 SF3B1 K700E cells | [6] |
| Cell Viability | 87.8 ± 1.09 nM (IC50) | K562 SF3B1 WT cells | [6] |
Signaling Pathway and Mechanism of Action
This compound and other SF3B1 modulators act by interfering with the normal function of the spliceosome, a large ribonucleoprotein complex responsible for precursor messenger RNA (pre-mRNA) splicing. By binding to SF3B1, these molecules disrupt the recognition of the branch point adenosine (BPA), a critical step in the splicing process.[5] This interference leads to alterations in splicing, such as intron retention and exon skipping, which can preferentially induce cell death in cancer cells harboring spliceosome mutations.[1][4]
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
H3B-8800 vs. Indisulam: A Comparative Guide to Spliceosome Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
The spliceosome, the cellular machinery responsible for RNA splicing, has emerged as a compelling target in cancer therapy. Aberrant splicing, a hallmark of many cancers, contributes to tumor progression and survival. Two key therapeutic agents targeting the spliceosome are H3B-8800 and indisulam. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Mechanism of Action: Distinct Approaches to Splicing Modulation
This compound and indisulam employ fundamentally different mechanisms to disrupt the spliceosome's function, leading to cancer cell death.
This compound is a direct inhibitor of the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[1] It binds to the SF3B1 protein within this complex, modulating the splicing process.[1][2] Notably, this compound shows preferential lethality in cancer cells harboring mutations in spliceosome components like SF3B1 and SRSF2.[3][4][5] While it affects both wild-type and mutant spliceosomes, its selective antitumor activity is thought to stem from the dependence of spliceosome-mutant cells on the remaining wild-type splicing function for survival.[4][6] Inhibition by this compound leads to the retention of short, GC-rich introns, which are enriched in genes encoding other spliceosome components, creating a synthetic lethal effect.[4][7]
Indisulam , on the other hand, acts as a "molecular glue."[8][9] It facilitates the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[8][9][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[8][9] The degradation of RBM39, a key splicing factor, results in widespread splicing alterations, including exon skipping and intron retention, ultimately triggering apoptosis in cancer cells.[8][10] The anticancer effect of indisulam is dependent on the presence of DCAF15.[10]
Preclinical Efficacy: In Vitro and In Vivo Data
Both this compound and indisulam have demonstrated significant anti-cancer activity in a variety of preclinical models.
In Vitro Cellular Activity
This compound exhibits potent cytotoxicity against cancer cell lines with spliceosome mutations.[4] For instance, in isogenic K562 leukemia cells, this compound preferentially inhibits the growth of cells with the SF3B1K700E mutation compared to their wild-type counterparts.[4] Similarly, in a panel of pancreatic cancer cell lines, this compound induced lethality specifically in the SF3B1-mutant Panc05.04 cell line.[4]
Indisulam has shown broad anti-cancer activity across various tumor types, including cervical, colorectal, and non-small cell lung cancers.[11] In HeLa and C33A cervical cancer cells, indisulam reduced cell viability in a time- and dose-dependent manner, with IC50 values of 287.5 µM and 125.0 µM at 24 hours, respectively.[11] Neuroblastoma cell lines have also been shown to be highly sensitive to indisulam.[10]
| Cell Line | Cancer Type | This compound IC50 (nM) | Indisulam IC50 (µM) | Reference |
| K562 SF3B1WT | Chronic Myelogenous Leukemia | >100 | - | [4] |
| K562 SF3B1K700E | Chronic Myelogenous Leukemia | ~10 | - | [4] |
| Panc05.04 (SF3B1 mutant) | Pancreatic Cancer | ~10 | - | [4] |
| HeLa | Cervical Cancer | - | 287.5 (at 24h) | [11] |
| C33A | Cervical Cancer | - | 125.0 (at 24h) | [11] |
| IMR-32 | Neuroblastoma | - | <1 | [10] |
| KELLY | Neuroblastoma | - | <1 | [10] |
| MEC1 SF3B1WT | Chronic Lymphocytic Leukemia | ~71.8% viability at 75nM | - | [12] |
| MEC1 SF3B1K700E | Chronic Lymphocytic Leukemia | ~52.1% viability at 75nM | - | [12] |
In Vivo Efficacy
In animal models, both agents have demonstrated significant tumor growth inhibition. Oral administration of this compound in mice with xenografts of SF3B1K700E K562 cells led to complete abrogation of tumor growth, while having a lesser effect on wild-type tumors.[4] It also showed efficacy in patient-derived xenograft (PDX) models of chronic myelomonocytic leukemia (CMML) with SRSF2 mutations.[4]
Indisulam has also shown in vivo anti-tumor activity. In xenograft models of cervical cancer, treatment with indisulam significantly reduced tumor volume.[8] Furthermore, in two in vivo models of neuroblastoma, indisulam treatment resulted in complete tumor remission.[10]
| Cancer Model | Treatment | Outcome | Reference |
| K562 (SF3B1K700E) Xenograft | This compound (8 mg/kg, oral) | Complete abrogation of tumor growth | [4] |
| CMML PDX (SRSF2 mutant) | This compound | Reduced leukemic burden | [4] |
| Cervical Cancer Xenograft | Indisulam (25 mg/kg) | Significant reduction in tumor volume | [8] |
| IMR-32 Neuroblastoma Xenograft | Indisulam | Complete tumor remission | [10] |
Table 2: In Vivo Efficacy of this compound and Indisulam.
Clinical Development and Toxicity
Both this compound and indisulam have been evaluated in clinical trials.
A Phase I clinical trial of This compound in patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), or CMML demonstrated an acceptable safety profile.[11][13] The most common treatment-related adverse events were diarrhea, nausea, fatigue, and vomiting.[13][14] While no complete or partial responses were observed, some patients with MDS who had missense SF3B1 mutations achieved red blood cell transfusion independence.[13]
Indisulam has undergone Phase I and II clinical trials for various solid tumors.[13][15] It was found to be generally well-tolerated, but demonstrated limited efficacy as a single agent.[13] More recent studies have explored its use in combination with other chemotherapeutic agents, showing a 35% response rate in heavily pre-treated AML patients when combined with idarubicin and cytarabine.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to evaluate spliceosome targeting agents.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or indisulam for the desired time period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for RBM39 Degradation (Indisulam)
This technique is used to detect the levels of the RBM39 protein following treatment with indisulam.
-
Cell Lysis: Treat cells with indisulam for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM39 (e.g., 1:1000 dilution) overnight at 4°C.[17] Also, probe for a loading control like GAPDH or Vinculin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing for Splicing Analysis (this compound)
RNA-seq is used to analyze global changes in RNA splicing upon treatment with this compound.
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare stranded mRNA-seq libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Analyze differential splicing events (e.g., intron retention, exon skipping) using specialized software (e.g., rMATS, MAJIQ).[12]
-
Conclusion
This compound and indisulam represent two distinct and promising strategies for targeting the spliceosome in cancer. This compound's preferential activity in spliceosome-mutant cancers makes it a tailored therapeutic approach for genetically defined patient populations. Indisulam's broader anti-cancer activity, mediated by the degradation of RBM39, offers a different therapeutic window. The choice between these agents in a research or clinical setting will depend on the specific cancer type, its genetic background (particularly the status of spliceosome components), and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers. [vivo.weill.cornell.edu]
- 8. Pharmacologic modulation of RNA splicing enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
Validating the Synergistic Effects of H3B-8800 with Other Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
H3B-8800, an orally available small-molecule modulator of the SF3b spliceosome complex, has demonstrated significant promise in the treatment of myeloid malignancies, particularly those harboring spliceosome mutations.[1][2] Preclinical and clinical studies have shown its activity in inducing preferential lethality in cancer cells with mutations in genes like SF3B1, SRSF2, and U2AF1.[1][3] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other anti-cancer agents, supported by experimental data and detailed methodologies. The primary focus is on the well-documented synergy with the BCL-2 inhibitor, venetoclax, while also exploring potential combinations with other therapeutic classes.
This compound and Venetoclax: A Potent Combination in Hematological Malignancies
A growing body of evidence highlights a strong synergistic interaction between this compound and the BCL-2 inhibitor, venetoclax, in treating acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[4][5] This synergy is rooted in the distinct but complementary mechanisms of action of the two drugs.
Mechanism of Synergy: this compound modulates the splicing of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1).[5] Specifically, it promotes the alternative splicing of MCL1 pre-mRNA, leading to an increased production of the pro-apoptotic short isoform (MCL-1S) and a decrease in the anti-apoptotic long isoform (MCL-1L).[6][7] The upregulation of MCL-1L is a known mechanism of resistance to venetoclax, which primarily inhibits BCL-2.[8] By downregulating MCL-1L and promoting MCL-1S, this compound effectively dismantles this resistance mechanism, sensitizing cancer cells to venetoclax-induced apoptosis.[8]
Quantitative Analysis of Synergy
| Cell Line | Cancer Type | Observed Effect of Combination | Supporting Evidence |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Enhanced cytotoxicity and synergistic activity in both cytarabine-sensitive and -resistant cells. | Normalized isobolograms show data points falling below the line of additivity, indicating synergy.[4] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | Increased apoptosis and enhanced cytotoxicity, particularly in SF3B1-mutated cells. | Dose-response matrices and isobologram analysis demonstrate a synergistic effect.[5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays:
-
Cell Lines: OCI-AML3 (AML) and MEC1 (CLL) cell lines are commonly used.[4][5]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and venetoclax, both individually and in combination, for 48 to 72 hours.[4][5]
-
Viability Assessment: Cell viability can be assessed using various methods, including the MTS assay or flow cytometry with Annexin V and propidium iodide (PI) staining to quantify apoptosis.[9][10]
Analysis of MCL-1 Splicing:
-
RNA Extraction and RT-PCR: Total RNA is extracted from treated and untreated cells, followed by reverse transcription to cDNA.
-
Primer Design: Primers are designed to specifically amplify the long (MCL-1L) and short (MCL-1S) splice variants of the MCL1 gene.
-
Quantitative PCR (qPCR): qPCR is performed to quantify the relative expression levels of MCL-1L and MCL-1S. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Data Analysis: The change in the ratio of MCL-1S to MCL-1L expression upon drug treatment is calculated to demonstrate the effect of this compound on splicing.
Signaling Pathway and Experimental Workflow
The synergistic action of this compound and venetoclax culminates in the activation of the intrinsic apoptotic pathway.
Caption: Synergistic apoptotic pathway of this compound and venetoclax.
Caption: Experimental workflow for validating this compound synergy.
Potential Combinations with Other Anti-Cancer Drugs
While the synergy with venetoclax is the most extensively studied, the mechanism of action of this compound suggests potential synergistic effects with other classes of anti-cancer drugs.
-
Chemotherapeutic Agents: In AML, this compound has shown synergistic function in both cytarabine-sensitive and -resistant cell lines.[4] This suggests that this compound could be used to overcome or prevent resistance to standard chemotherapy.
-
PARP Inhibitors: Given that both splicing modulators and PARP inhibitors can induce DNA damage and apoptosis, there is a rationale for exploring their combination, particularly in cancers with underlying DNA repair deficiencies.[13][14]
-
Other Apoptosis Modulators: The ability of this compound to modulate the splicing of key apoptotic regulators could be leveraged in combination with other drugs that target different nodes of the apoptosis pathway.
Further preclinical studies are warranted to explore these potential combinations and to elucidate their mechanisms of synergy. The quantitative methods and experimental workflows described in this guide can serve as a template for such investigations.
Conclusion
The combination of the splicing modulator this compound with the BCL-2 inhibitor venetoclax represents a promising therapeutic strategy for hematological malignancies. The well-defined mechanism of synergy, centered on the modulation of MCL-1 splicing, provides a strong rationale for its clinical development. The experimental protocols and analytical methods outlined in this guide offer a framework for the continued investigation of this compound in combination with other anti-cancer agents, with the ultimate goal of developing more effective and durable treatment regimens for cancer patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. MCL1 - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SF3B1 mutation-mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer | Aging [aging-us.com]
- 7. MCL-1S, a splicing variant of the antiapoptotic BCL-2 family member MCL-1, encodes a proapoptotic protein possessing only the BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 14. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
H3B-8800: A Comparative Analysis of Induced Gene Expression Changes in Cancer
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the gene expression alterations induced by the SF3B1 modulator H3B-8800, with a comparative look at other splicing inhibitors.
This compound is an orally bioavailable small molecule that modulates the SF3b complex, a core component of the spliceosome.[1][2] It has shown preferential lethality in cancer cells harboring mutations in spliceosome components, such as SF3B1, SRSF2, and U2AF1, while exhibiting lesser effects on cells with wild-type spliceosomes.[3] This guide provides a detailed comparative analysis of the gene expression changes induced by this compound, supported by experimental data, to inform research and drug development efforts targeting the spliceosome.
Mechanism of Action: Modulating RNA Splicing
This compound binds to the SF3B1 protein within the SF3b complex, interfering with its role in recognizing the branchpoint sequence during pre-mRNA splicing.[1][4][5] This interference does not halt splicing altogether but rather alters the fidelity of splice site selection. The primary consequence of this compound treatment is the increased retention of introns, particularly a subset of short (≤300 nucleotides), GC-rich introns.[1][2] The resulting aberrant mRNA transcripts containing these introns are often targeted for degradation through the nonsense-mediated decay (NMD) pathway, leading to a downregulation of the corresponding gene's expression.[2][6]
The preferential lethality of this compound in spliceosome-mutant cancer cells is attributed to their heightened dependency on the remaining wild-type spliceosome for survival.[6] By further disrupting the already compromised splicing machinery, this compound pushes these cells past a threshold of tolerable splicing defects, leading to apoptosis.[3]
Comparative Gene Expression Analysis: this compound vs. E7107
A key comparator for this compound is E7107 (a pladienolide analog), another SF3B1 modulator. While both compounds target the same protein complex, their effects on gene expression show notable differences. This compound exhibits a more selective modulation of splicing, whereas E7107 has been described as having more pleiotropic effects.[1][2]
Table 1: Differential Effects of this compound and E7107 on Splicing
| Feature | This compound | E7107 (Pladienolide Analog) |
| Primary Splicing Alteration | Preferential retention of short, GC-rich introns.[1][2] | Broader effects on splicing, including intron retention of genes like MCL1.[1][2] |
| Cellular Selectivity | Preferential lethality in SF3B1-mutant cells.[1][2] | Less clear differential effects in SF3B1-mutant versus wild-type cells.[1] |
| Affected Genes/Pathways | Enriched for genes involved in mRNA splicing.[1] | Affects a wider range of genes, including those involved in apoptosis like MCL1.[1][2] |
Table 2: Examples of Genes with Altered Splicing by this compound
| Gene | Cell Line | Splicing Change | Consequence |
| MBD4 | K562 (SF3B1K700E) | Decreased mature mRNA, increased pre-mRNA.[1][2] | Downregulation of MBD4 protein. |
| MAP3K7 | K562 (SF3B1K700E) | Decreased aberrant splicing induced by SF3B1 mutation.[1][2] | Partial correction of mutant-specific splicing defect. |
| U2AF2 | K562 | Reduced protein expression.[1] | Downregulation of a key splicing factor. |
| SRPK1 | K562 | Reduced protein expression.[1] | Downregulation of a splicing factor kinase. |
| TMEM14C | MDS Patient Samples | Elevated aberrant transcripts in responding patients.[7] | Potential biomarker for this compound response. |
Experimental Protocols
Cell Culture and Treatment
Isogenic K562 (chronic myelogenous leukemia) and Nalm-6 (B cell precursor leukemia) cell lines with either wild-type SF3B1 (SF3B1WT) or endogenously knocked-in SF3B1K700E mutation were utilized. Pancreatic cancer cell lines Panc05.04 (SF3B1K700E) and Panc10.05 (SF3B1WT) were also used. For gene expression analysis, Nalm-6 cells were treated with 13 nM this compound or 15 nM E7107.
RNA Sequencing and Analysis
Total RNA was extracted from treated and control cells. RNA sequencing libraries were prepared and sequenced. Raw sequencing reads were aligned to the human reference genome (e.g., hg19) using an aligner such as STAR. Gene expression was quantified using tools like Kallisto. Differential expression and splicing analysis were performed to identify genes and splicing events significantly altered by the drug treatment. For intron retention analysis, custom bioinformatic pipelines were used to count reads spanning exon-intron boundaries.
Logical Comparison of Splicing Modulator Effects
The differential effects of this compound and other splicing modulators like E7107 can be summarized in a logical flow. This compound's more targeted approach on a specific subset of introns in spliceosome-mutant cells leads to a more selective therapeutic window.
References
- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 3. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. life-science-alliance.org [life-science-alliance.org]
A Comparative Guide to H3B-8800 and Other SF3b Inhibitors in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SF3b inhibitor H3B-8800 with other splicing modulators, focusing on cross-resistance profiles, supported by experimental data. The information is intended to aid researchers in understanding the landscape of SF3b inhibition and the mechanisms that may lead to resistance.
Introduction to SF3b Inhibitors
The splicing factor 3b (SF3b) complex is a core component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Mutations in genes encoding spliceosome components, particularly SF3B1, are frequently observed in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and certain solid tumors.[1][2][3] These mutations confer a dependency on the wild-type spliceosome, creating a therapeutic vulnerability.[4][5] SF3b inhibitors are a class of small molecules that bind to the SF3b complex, modulate its activity, and exhibit potent anti-tumor effects, often with preferential lethality towards cancer cells harboring spliceosome mutations.[4][5][6] This guide focuses on this compound and compares its performance and resistance patterns with other notable SF3b inhibitors like E7107, Sudemycin D6, and Pladienolide B.
Comparative Performance and Cross-Resistance
The efficacy of SF3b inhibitors can be influenced by the mutational status of the target cells. While these inhibitors are generally more potent in cells with spliceosome mutations, acquired resistance can emerge through secondary mutations in the SF3b complex.
This compound vs. E7107
This compound has demonstrated preferential killing of cancer cells with SF3B1 mutations compared to their wild-type counterparts, a distinction not as clearly observed with the pladienolide analogue E7107.[7] Resistance to pladienolides, and consequently to this compound, has been linked to specific mutations in components of the SF3b complex, namely SF3B1 (R1074H) and PHF5A (Y36C).[7][8]
| Cell Line | SF3B1 Status | PHF5A Status | Inhibitor | IC50 / Effect |
| K562 | Wild-type | Wild-type | This compound | Less sensitive |
| K562 | K700E (mutant) | Wild-type | This compound | Preferential killing compared to wild-type |
| HCT116 | Wild-type | Wild-type | This compound | Sensitive |
| HCT116 | R1074H (resistant) | Wild-type | This compound | Loss of activity |
| HCT116 | Wild-type | Y36C (resistant) | This compound | Loss of activity |
| Panc05.04 | K700E (mutant) | Wild-type | This compound | Cellular lethality observed |
| Panc10.05 | Wild-type | Wild-type | This compound | No significant lethality |
| Panc05.04 | K700E (mutant) | Wild-type | E7107 | No clear differential effect compared to wild-type |
Table 1: Comparative efficacy of this compound and E7107 in various cell lines. Data compiled from multiple sources.[7]
Sudemycin D6
Sudemycin D6, another SF3b inhibitor, has also shown preferential activity against cells with SF3B1 mutations.
| Cell Line | SF3B1 Status | Inhibitor | IC50 (nM) |
| K562 | K700K (Wild-type) | Sudemycin D6 | 87.8 |
| K562 | K700E (mutant) | Sudemycin D6 | 41.1 |
Table 2: IC50 values for Sudemycin D6 in isogenic K562 cell lines.[9]
Pladienolide B
Pladienolide B is a natural product from which several synthetic SF3b inhibitors have been derived. It is a potent inhibitor of splicing and has been shown to have an IC50 of approximately 1.5 nM in HEL cells and 25 nM in K562 cells.[10]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability upon treatment with SF3b inhibitors.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compounds (this compound, E7107, etc.)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µl per well for 96-well plates (or 25 µl for 384-well plates). Include control wells with medium only for background measurement.
-
Compound Treatment: Add the desired concentrations of the SF3b inhibitors to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibration: Before adding the assay reagent, allow the plates to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blot for MCL-1 Expression
This protocol outlines the general steps for detecting changes in the expression of the anti-apoptotic protein MCL-1 and its pro-apoptotic isoform MCL-1S following treatment with SF3b inhibitors.
Materials:
-
Cells treated with SF3b inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against MCL-1 (capable of detecting both long and short isoforms)
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., β-actin or GAPDH)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary MCL-1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system. The relative expression of MCL-1L and MCL-1S can be quantified by densitometry and normalized to the loading control.
Generation of Drug-Resistant Cell Lines
This protocol provides a general workflow for developing cell lines with acquired resistance to SF3b inhibitors.
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the SF3b inhibitor in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in the presence of the inhibitor at a concentration below the IC50 (e.g., IC10-IC20).
-
Incremental Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to recover and expand at each new concentration.
-
Selection and Expansion: Continue this process of incremental dose escalation over several weeks or months. The surviving and proliferating cells are selected and expanded.
-
Confirmation of Resistance: Periodically, and at the end of the selection process, determine the IC50 of the inhibitor in the selected cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Characterization: The resistant cell line can then be further characterized, for example, by sequencing genes of the SF3b complex to identify potential resistance-conferring mutations.
Signaling Pathways and Experimental Workflows
SF3B1 Mutation and NF-κB/AKT Signaling
Mutations in SF3B1 can lead to aberrant splicing of key regulatory proteins, resulting in the activation of oncogenic signaling pathways. For instance, mutant SF3B1 can cause the missplicing and subsequent suppression of MAP3K7 and PPP2R5A, which are negative regulators of the NF-κB and AKT pathways, respectively.[4][7][11][12] This leads to the coordinate activation of these pro-survival and pro-inflammatory pathways.
SF3b Inhibitor Effect on MCL-1 Splicing
SF3b inhibitors can alter the alternative splicing of the MCL1 gene.[13] MCL1 encodes both a long, anti-apoptotic isoform (MCL-1L) and a short, pro-apoptotic isoform (MCL-1S). By modulating the spliceosome, these inhibitors can promote the skipping of exon 2, leading to an increase in the MCL-1S to MCL-1L ratio, thereby inducing apoptosis.
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for studying cross-resistance between different SF3b inhibitors.
References
- 1. Cancer-associated SF3B1 mutation K700E causes widespread changes in U2/branchpoint recognition without altering splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF3B1: from core splicing factor to oncogenic driver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant SF3B1 promotes AKT and NF-kB driven mammary tumorigenesis [datacatalog.mskcc.org]
- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant SF3B1 promotes AKT- and NF-κB–driven mammary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
- 13. The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H3B-8800: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of potent, research-grade compounds like H3B-8800 is a critical component of laboratory safety and regulatory compliance. While a specific, detailed disposal protocol for this compound is not extensively documented in publicly available safety data sheets (SDS), established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this SF3B complex modulator.
Given its nature as a biologically active small molecule inhibitor, this compound should be treated as a hazardous chemical waste.[1] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound.[2][3][4][5][6]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1825302-42-8 |
| Molecular Formula | C₃₁H₄₅N₃O₆ |
| Molecular Weight | 555.7 g/mol |
| Primary Research Area | Cancer, as a modulator of the SF3B complex |
| Physical Form | Typically a solid powder |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements. [1]
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams : Do not mix this compound waste with other waste types unless explicitly permitted by your institution's EHS guidelines.[1][7] Incompatible chemicals should be kept separate to prevent dangerous reactions.[8]
Waste Collection and Containment
-
Solid Waste :
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Liquid Waste :
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container.
-
The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").[1]
-
-
Contaminated Labware :
-
Disposable labware (e.g., pipette tips, microfuge tubes) heavily contaminated with this compound should be collected as solid hazardous waste.[1]
-
For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous liquid waste. The third rinse can be with water, which should also be collected as hazardous waste.[9] Empty containers of acutely hazardous "P-list" chemicals require this triple rinse.[9]
-
Labeling and Storage
-
Proper Labeling : All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the responsible researcher's name and contact information.[1]
-
Secure Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. Keep containers closed except when adding waste.[7]
Disposal and Destruction
-
Contact EHS : Your institution's EHS department will have established procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
-
Incineration : The common and recommended method for the final destruction of investigational drugs and potent chemical compounds is incineration by a licensed hazardous waste management vendor.[10][11] This ensures the complete destruction of the active molecule. An environmental professional will typically transport the agent to a storage facility before it is sent for incineration.[10]
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context: SF3B Complex
This compound is a modulator of the SF3B (splicing factor 3b) complex, a core component of the spliceosome.[2][5][6] The spliceosome is responsible for the removal of introns from pre-mRNA. Mutations in spliceosome components, such as SF3B1, are common in certain cancers. This compound has been shown to be preferentially lethal to cells with these mutations.[5]
The diagram below illustrates the simplified logical relationship of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | SF3B1 Modulator | TargetMol [targetmol.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | inhibitor/agonist | CAS 1825302-42-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. healthcare.uiowa.edu [healthcare.uiowa.edu]
Personal protective equipment for handling H3B-8800
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H3B-8800, a potent and orally active SF3B splicing modulator. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is mandatory to minimize exposure. The following PPE should be worn at all times.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against splashes. Standard safety glasses are not sufficient. |
| Body Protection | Laboratory coat | A disposable, back-closing, long-sleeved lab coat is required. Ensure cuffs are tucked into the outer pair of gloves. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator or higher is necessary when handling the solid compound or when there is a risk of aerosol generation. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Disposable shoe covers should be worn in designated handling areas. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.
-
If the container is compromised, follow spill cleanup procedures immediately.
Preparation of Stock Solutions
-
This compound is typically provided as a solid. All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
The compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of fresh, anhydrous DMSO.
-
If the powdered compound adheres to the vial, centrifuge the vial briefly at a low speed (e.g., 3000 rpm) to collect the powder at the bottom before opening.[2]
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), vials, and weighing papers should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or other sharps used for handling this compound solutions must be disposed of in a designated sharps container.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SF3B1-mutant and wild-type)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Splicing Assay
This protocol provides a general framework for assessing the impact of this compound on pre-mRNA splicing.
Materials:
-
Nuclear extract from a relevant cell line
-
Biotinylated pre-mRNA substrate
-
This compound stock solution
-
Splicing reaction buffer
-
ATP
-
RNase inhibitor
-
Streptavidin-coated magnetic beads or plates
-
Antibodies against spliceosome components (for immunoprecipitation)
-
RT-PCR reagents
Procedure:
-
Splicing Reaction: In a 96-well plate, assemble the splicing reaction mixtures on ice, including nuclear extract, splicing buffer, ATP, RNase inhibitor, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the reactions for 15 minutes.
-
Initiate Splicing: Add the biotinylated pre-mRNA substrate to initiate the splicing reaction. Incubate for 1.5 hours at 30°C.
-
Capture Spliced Products: Transfer the reaction mixtures to a streptavidin-coated plate to capture the biotin-labeled RNA products.
-
Detection: Use one of the following methods to quantify the splicing products:
-
Immunoprecipitation: Use antibodies specific to components of the exon junction complex (EJC) to detect spliced mRNA.
-
RT-PCR: Elute the RNA and perform RT-PCR with primers flanking the splice junction to quantify the spliced and unspliced products.
-
-
Data Analysis: Analyze the modulation of splicing by comparing the amount of spliced product in the this compound-treated samples to the vehicle control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the spliceosome.
Caption: A typical workflow for evaluating this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
